N,N-Dimethylpyrrolidinium-d8 Chloride
Description
Structure
3D Structure
Properties
CAS No. |
189570-22-7 |
|---|---|
Molecular Formula |
C6H14N+ |
Molecular Weight |
108.234 |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1,1-dimethylpyrrolidin-1-ium |
InChI |
InChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1/i3D2,4D2,5D2,6D2 |
InChI Key |
GARJMFRQLMUUDD-SQUIKQQTSA-N |
SMILES |
C[N+]1(CCCC1)C |
Synonyms |
1,1-Dimethylpyrrolidinium-d8 Chloride; |
Origin of Product |
United States |
Foundational & Exploratory
N,N-Dimethylpyrrolidinium-d8 Chloride CAS 189570-22-7 properties
An In-depth Technical Guide to N,N-Dimethylpyrrolidinium-d8 Chloride (CAS 189570-22-7): Properties, Synthesis, and Applications in Advanced Research
Introduction
N,N-Dimethylpyrrolidinium-d8 Chloride (CAS 189570-22-7) is a deuterated stable isotope-labeled (SIL) analog of N,N-Dimethylpyrrolidinium Chloride. While its unlabeled counterpart is a significant building block in materials science and electrochemistry—notably as a precursor for high-performance electrolytes in batteries and supercapacitors—the primary and critical role of the deuterated form lies in the domain of analytical chemistry.[1] As a Senior Application Scientist, the value of a high-purity, well-characterized SIL compound cannot be overstated. It serves as the gold standard for internal calibration in quantitative mass spectrometry, enabling researchers to achieve the highest levels of accuracy and precision in complex matrices.
This guide provides a comprehensive technical overview of N,N-Dimethylpyrrolidinium-d8 Chloride, moving from its fundamental physicochemical properties and spectroscopic characterization to its synthesis and, most importantly, its application as an internal standard in cutting-edge research and development. The insights provided herein are intended for researchers, analytical chemists, and drug development professionals who require robust and reliable quantitative methodologies.
Part 1: Physicochemical Properties & Characterization
The foundational step in utilizing any analytical standard is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and behavior in analytical systems.
Core Properties
A summary of the key identification and physical properties of N,N-Dimethylpyrrolidinium-d8 Chloride is presented below.
| Property | Value | Source |
| CAS Number | 189570-22-7 | [2] |
| Chemical Formula | C₆H₆D₈ClN | [2] |
| Molecular Weight | ~143.72 g/mol | Calculated |
| Cation Formula | C₆H₆D₈N⁺ | [2] |
| Cation Mass | 108.23 g/mol | [2] |
| Synonyms | 1,1-Dimethylpyrrolidinium-d8 Chloride | N/A |
| Unlabeled CAS | 36520-43-1 | [1] |
Note: The molecular weight is calculated based on the isotopic masses of deuterium (D), carbon, nitrogen, and chlorine. The cation mass is frequently cited by vendors.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity, purity, and structural integrity of the labeled compound.
Mass Spectrometry (MS): For a stable isotope-labeled standard, mass spectrometry is the most critical analytical tool. In electrospray ionization (ESI) positive mode, N,N-Dimethylpyrrolidinium-d8 Chloride will show a prominent peak for the cation at a mass-to-charge ratio (m/z) of approximately 108.23.[2]
The causality for using High-Resolution Mass Spectrometry (HRMS) is to verify the elemental composition with extreme accuracy.[1] This is a self-validating step in quality control; the measured mass should be within a few parts-per-million (ppm) of the theoretical mass calculated from the formula C₆H₆D₈N⁺, unequivocally confirming the identity and successful incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and the specific locations of the deuterium labels.
-
¹H NMR: The structure of the N,N-Dimethylpyrrolidinium cation (C₆H₁₄N⁺) contains protons on the two methyl groups attached to the nitrogen and on the four methylene groups of the pyrrolidine ring.[3] In the -d8 analog, the eight protons on the pyrrolidine ring are replaced by deuterium. Therefore, the ¹H NMR spectrum is expected to be significantly simplified, showing a single sharp peak (a singlet) corresponding to the six protons of the two equivalent N-methyl groups. The absence of signals from the pyrrolidine ring protons serves as direct confirmation of successful deuteration at these positions.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the methyl carbons and the ring carbons. The carbons on the deuterated ring will exhibit splitting patterns (multiplets) due to C-D coupling and will have significantly lower intensity compared to their protonated counterparts, providing further structural confirmation.
Stability and Storage
Based on safety data for the unlabeled analog and similar quaternary ammonium salts, N,N-Dimethylpyrrolidinium-d8 Chloride is expected to be a solid that is chemically stable under standard ambient conditions. However, many quaternary ammonium salts are hygroscopic.
Recommended Storage Protocol:
-
Container: Store in the original, tightly closed container to prevent moisture uptake.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
-
Temperature: Store in a cool, dry, well-ventilated area. Recommended storage temperatures are often provided on the product label.[4]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
Part 2: Synthesis and Quality Control
The reliability of a stable isotope-labeled standard is directly dependent on the rigor of its synthesis and the subsequent quality control to ensure both chemical and isotopic purity.
Synthetic Pathway
The most established method for synthesizing N,N-Dialkylpyrrolidinium salts is the Menschutkin reaction .[1] This is a classic Sɴ2 reaction involving the quaternization of a tertiary amine with an alkyl halide.[1] For the deuterated analog, this would involve using deuterated precursors. A logical synthetic route is the reaction of N-methylpyrrolidine-d8 with methyl chloride.
Caption: Menschutkin reaction for the synthesis of the target compound.
To minimize halide impurities, which can be problematic in applications like electrochemistry, alternative halide-free synthetic routes have been developed for the unlabeled analog, such as using a hydrogen carbonate precursor.[1] While likely overkill for an analytical standard, this highlights the importance of purification to remove residual reactants.
Quality Control & Purity Assessment
A self-validating analytical standard must be rigorously tested.
-
Chemical Purity: This is typically assessed by HPLC or LC-MS to ensure the absence of starting materials or side products. The purity should ideally be >98%.
-
Isotopic Purity: This is the most critical parameter. It is determined by mass spectrometry, comparing the signal intensity of the deuterated species (m/z 108.23) to any unlabeled (M+0) or partially labeled species. An isotopic purity of >99% is required for high-precision quantitative work.
-
Residual Impurity Analysis: For certain applications, analysis of anionic impurities is crucial. Chloride is the intended counter-ion, but other halides from synthesis can be present. Ion chromatography or Wavelength Dispersive X-ray Fluorescence (WDXRF) are advanced techniques used to quantify such impurities.[5]
Part 3: Core Applications in Research & Development
The definitive application for N,N-Dimethylpyrrolidinium-d8 Chloride is as an internal standard for quantitative analysis by mass spectrometry.
The Gold Standard: The Role of a SIL Internal Standard
In drug development, toxicology, and metabolomics, researchers often need to measure the exact concentration of a compound in a complex biological matrix like blood, plasma, or tissue.[6] Direct analysis is plagued by issues that affect signal intensity, such as ion suppression from the matrix, variable extraction recovery, and instrument drift.
A Stable Isotope-Labeled Internal Standard (SIL-IS) is the ideal solution. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same matrix effects and extraction losses. However, because it has a different mass, the mass spectrometer can measure it independently from the analyte. By spiking a known amount of the SIL-IS into every sample, calibration standard, and quality control sample, the analyte concentration can be calculated from the ratio of the analyte signal to the SIL-IS signal. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise results.
Caption: Workflow for quantitative analysis using a SIL internal standard.
Protocol: Quantitative Analysis of N,N-Dimethylpyrrolidinium in Biological Matrices via LC-MS/MS
This protocol provides an authoritative, field-proven methodology for the quantification of N,N-Dimethylpyrrolidinium Chloride in human plasma, a common workflow in pharmaceutical development. This system is self-validating through the use of calibration standards and quality controls.
1. Preparation of Standards and Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of N,N-Dimethylpyrrolidinium Chloride ("Analyte") and dissolve in 10 mL of 50:50 acetonitrile/water.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of N,N-Dimethylpyrrolidinium-d8 Chloride ("IS") and dissolve in 10 mL of 50:50 acetonitrile/water.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 acetonitrile/water.
-
Calibration Curve: Prepare calibration standards by spiking appropriate volumes of a diluted Analyte stock solution into blank human plasma to achieve a concentration range (e.g., 1 - 1000 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for "double blank" samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Parameters
-
HPLC System: Standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Q1: 100.2 → Q3: 58.1 (Example transition, requires optimization)
-
Internal Standard (IS): Q1: 108.2 → Q3: 62.1 (Example transition, requires optimization)
-
4. Data Analysis
-
Integrate the peak areas for both the Analyte and the IS transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Use a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Broader Research Context
The need to quantify N,N-Dimethylpyrrolidinium arises from its use in diverse fields. In materials science, it is a key component of ionic liquids and electrolytes.[1][7] Monitoring its concentration could be vital for understanding battery degradation or performance. In pharmaceutical sciences, the dimethylpyrrolidinium moiety could be part of a novel drug candidate.[1][8] In such cases, this deuterated standard would be indispensable for conducting pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.
Conclusion
N,N-Dimethylpyrrolidinium-d8 Chloride is more than just a deuterated molecule; it is an enabling tool for generating high-fidelity quantitative data. Its value lies in its chemical and isotopic purity, which allows it to serve as an ideal internal standard in mass spectrometry-based workflows. By correcting for nearly all sources of experimental variability, it empowers researchers in drug development, materials science, and other advanced fields to produce data that is not only precise but also trustworthy and authoritative. Understanding its properties and the methodologies for its use is fundamental to achieving excellence in modern analytical science.
References
- N,N-Dimethylpyrrolidinium Chloride|Ionic Liquid & Electrolyte - Benchchem. (n.d.).
- N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- N,N-DIMETHYLPYRROLIDINIUM - gsrs. (n.d.).
- A novel method to determine chloride impurities in liquids using WDXRF - SIM2 KU Leuven. (2021).
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011).
- Stable Isotope-Labeled Products For Metabolic Research - Eurisotop. (n.d.).
- Material Safety Data Sheet - 2,5-Dimethylpyrrolidine, 98%, Cis/Trans Mixture - Cole-Parmer. (n.d.).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024).
- 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors - Korea University Pure. (2019).
Sources
- 1. N,N-Dimethylpyrrolidinium Chloride|Ionic Liquid & Electrolyte [benchchem.com]
- 2. N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. A novel method to determine chloride impurities in liquids using WDXRF - SIM² [kuleuven.sim2.be]
- 6. fda.gov [fda.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Structure, Molecular Weight, and Synthesis of Deuterated Dimethylpyrrolidinium Chloride
Executive Summary
N,N-Dimethylpyrrolidinium chloride (DMP-Cl) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst, a structure-directing agent in zeolite synthesis, and a core component of ionic liquid electrolytes for electrochemical energy storage.[1] Its deuterated isotopologues—specifically the
This guide provides a rigorous analysis of the molecular structure, precise molecular weight calculations for specific isotopologues, and validated synthesis protocols, ensuring high isotopic purity and chemical yield.
Chemical Identity & Structural Analysis[1][2][3]
The physicochemical properties of deuterated dimethylpyrrolidinium chloride depend entirely on the specific location of the deuterium (
Core Structure
The cation consists of a five-membered pyrrolidine ring quaternized by two methyl groups at the nitrogen center. The chloride anion (
-
IUPAC Name: 1,1-Dimethylpyrrolidin-1-ium chloride
-
Base Formula:
Deuterated Isotopologues & Molecular Weight Data
Researchers must select the correct isotopologue based on the intended application (e.g.,
| Compound Variant | Label Position | Molecular Formula | Exact Mass ( | Salt MW ( g/mol ) | |
| Non-Deuterated | None | 100.11 | 135.63 | 0 | |
| N-Methyls ( | 106.15 | 141.67 | +6.04 | ||
| Pyrrolidine Ring | 108.16 | 143.69 | +8.05 | ||
| Fully Deuterated | 114.20 | 149.72 | +14.09 |
Technical Note: The molecular weights calculated above utilize the atomic mass of Deuterium (
Da) versus Protium (Da). For high-resolution Mass Spectrometry (HRMS), use the Exact Mass ( ) of the cation for calibration.
Synthesis & Preparation Protocols
The synthesis of deuterated dimethylpyrrolidinium chloride typically follows a Menschutkin reaction (nucleophilic substitution), where a tertiary amine attacks an alkyl halide.[1]
Strategic Route Selection
-
Route A (Methyl Labeling): Reaction of Pyrrolidine with
followed by Ion Exchange. Preferred for synthesis. -
Route B (Ring Labeling): Methylation of
-Pyrrolidine with non-labeled Methyl Chloride. Preferred for synthesis.
Protocol: Synthesis of N,N-Dimethyl-d6-pyrrolidinium Chloride
This protocol prioritizes isotopic purity (>99% D) and chemical yield.
Reagents:
-
Pyrrolidine (Reagent Grade)
-
Iodomethane-
( , >99.5 atom % D) -
Potassium Carbonate (
, anhydrous) -
Solvent: Acetonitrile (ACN) or THF
-
Ion Exchange Resin: Amberlite IRA-400 (Cl- form)
Step-by-Step Methodology:
-
Primary Methylation:
-
Dissolve pyrrolidine (10 mmol) in anhydrous ACN (20 mL) under
atmosphere. -
Add
(1.5 eq) to scavenge acidic protons. -
Cool to 0°C. Dropwise add Iodomethane-
(1.1 eq) to form N-methyl-d3-pyrrolidine. -
Note: This step yields the tertiary amine. For the quaternary salt, excess alkylating agent is required.
-
-
Quaternization:
-
To the reaction mixture, add a second portion of Iodomethane-
(1.2 eq). -
Reflux at 40°C for 12 hours. The quaternary ammonium iodide salt will precipitate or form a heavy oil.
-
Purification: Filter off inorganic salts (
). Evaporate solvent to obtain N,N-dimethyl-d6-pyrrolidinium iodide.
-
-
Anion Exchange (Iodide
Chloride):-
Why: Iodides are often unstable to oxidation and unsuitable for certain electrochemical applications.
-
Prepare a column with Amberlite IRA-400 (Cl- form). Flush with deionized water.
-
Dissolve the Iodide salt in minimal water and load onto the column.
-
Elute with water. The effluent contains the Chloride salt.
-
Lyophilize (freeze-dry) the aqueous fraction to obtain the final white hygroscopic solid.
-
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis of N,N-Dimethyl-d6-pyrrolidinium chloride via methyl-deuterated iodide precursors and subsequent ion exchange.
Characterization Techniques
Validation of the synthesized compound requires confirming both the chemical structure and the isotopic enrichment level.
Nuclear Magnetic Resonance (NMR)
-
-NMR (Protium):
-
In
, the non-deuterated DMP chloride shows a singlet at ppm (N-Methyls) and multiplets at and ppm (Ring protons). -
For
-DMP: The singlet at 3.1 ppm will be absent (silent). Only ring protons will be visible. Integration ratio should confirm the loss of 6 protons.
-
-
-NMR:
-
The methyl carbons in
-DMP will appear as a septet (due to coupling with deuterium, spin=1) rather than a singlet, often with a slight upfield isotope shift.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expectation:
-
Base Peak (
): 106.15 m/z (for ) vs 100.11 m/z (native). -
Absence of m/z 100 peak confirms high isotopic purity.
-
Applications in Research & Development
Internal Standard for Bioanalysis
In pharmacokinetic (PK) studies involving pyrrolidinium-based drugs (e.g., glycopyrrolate analogs or novel ionic liquid APIs), the deuterated variant serves as the ideal Internal Standard (IS).
-
Mechanism: It co-elutes with the analyte in HPLC but is differentiated by mass in MS.
-
Benefit: Corrects for matrix effects and ionization suppression/enhancement.
Electrochemical Stability Studies
DMP-Cl is a precursor for ionic liquids (e.g., DMP-TFSI). In battery research, deuterated electrolytes allow researchers to track degradation pathways.
-
Experiment: Cycle a battery with
-DMP electrolyte. -
Analysis: Analyze gaseous byproducts via GC-MS. If
or deuterated hydrocarbons are detected, it confirms the decomposition originates from the N-methyl group (anodic oxidation) rather than the solvent.
Decision Matrix: Selecting the Right Isotope
Figure 2: Decision tree for selecting between d6 and d8 isotopologues based on research goals.
Handling, Stability, and Safety
-
Hygroscopicity: DMP-Cl is extremely hygroscopic. It must be stored in a desiccator or a glovebox. Absorption of water alters the effective molecular weight during weighing, leading to concentration errors.
-
Thermal Stability: Quaternary ammonium salts can undergo Hofmann elimination or reverse Menschutkin reactions at high temperatures (>150°C). Deuterated variants generally possess slightly higher thermal stability due to the Kinetic Isotope Effect (KIE), but this is marginal for bulk processing.
-
Safety: While generally low toxicity, it is a skin and eye irritant. Standard PPE (gloves, goggles) is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12268509, (2R,5R)-2,5-dimethylpyrrolidine hydrochloride. Retrieved from [Link]
-
Knudsen, G. A., et al. (2013). Effects of Dose and Route on the Disposition and Kinetics of 1-Butyl-1-methylpyrrolidinium Chloride in Male F-344 Rats. ResearchGate. Retrieved from [Link]
Sources
Difference between N,N-Dimethylpyrrolidinium-d8 and unlabeled chloride salt
The following technical guide details the structural, functional, and experimental distinctions between N,N-Dimethylpyrrolidinium chloride and its deuterated analog.
Comparative Analysis for Analytical & Electrochemical Applications
Executive Summary
N,N-Dimethylpyrrolidinium chloride (DMP-Cl or P11-Cl) is a quaternary ammonium salt widely utilized as a precursor for ionic liquid electrolytes and as a phase transfer catalyst. Its deuterated isotopologue, N,N-Dimethylpyrrolidinium-d8 chloride , serves a distinct, high-value role as an internal standard in mass spectrometry and a mechanistic probe in electrochemical stability studies.
The core difference lies in the isotopic substitution of the pyrrolidinium ring protons with deuterium (
Molecular Architecture & Physicochemical Profile
The fundamental distinction is the isotopic composition of the pyrrolidine ring. The N-methyl groups in the commercially available "d8" variant typically remain unlabeled (
Structural Comparison
| Feature | Unlabeled (P11-Cl) | Deuterated (P11-d8-Cl) |
| Formula | ||
| Molecular Weight | 135.64 g/mol | 143.69 g/mol (+8.05 Da) |
| Cation Structure | N,N-Dimethylpyrrolidinium | N,N-Dimethylpyrrolidinium-2,2,3,3,4,4,5,5-d8 |
| Isotopic Purity | Natural Abundance | |
| C-H (~413 kJ/mol) | C-D (~447 kJ/mol) |
The Deuterium Isotope Effect
The substitution of Hydrogen with Deuterium introduces a Primary Kinetic Isotope Effect (KIE) . Because the Carbon-Deuterium (C-D) bond has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond, it requires more activation energy to cleave.
-
Implication: In oxidative environments (e.g., high-voltage batteries), the d8-variant is theoretically more resistant to degradation pathways involving hydrogen abstraction from the pyrrolidine ring.
Synthesis & Manufacturing Protocols
The synthesis of the d8-variant requires deuterated starting materials, significantly influencing cost and availability. Both follow the Menschutkin Reaction pathway (nucleophilic substitution).
Synthesis Workflow (DOT Visualization)
Figure 1: Comparative synthesis pathways. The isotopic label is introduced at the precursor stage (Pyrrolidine-d8), ensuring the ring is fully deuterated before methylation.
Analytical Application: Mass Spectrometry
The primary application of N,N-Dimethylpyrrolidinium-d8 is as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why Use the d8-Variant?
In quantitative metabolomics or drug monitoring, matrix effects (ion suppression/enhancement) can distort data. The d8-salt is the ideal IS because:
-
Co-Elution: It has nearly identical chromatographic retention to the analyte (P11-Cl), meaning it experiences the exact same matrix effects at the moment of ionization.
-
Mass Separation: The +8 Da shift places it well outside the natural isotopic envelope of the analyte, preventing "cross-talk" between the signal channels.
Experimental Protocol: Quantification Workflow
Objective: Quantify trace N,N-Dimethylpyrrolidinium in a biological or environmental sample.
-
Spiking: Add a known concentration of P11-d8-Cl to the sample lysate before extraction.
-
Extraction: Perform protein precipitation (e.g., Acetonitrile crash). The d8 and unlabeled forms extract with identical efficiency.
-
LC-MS/MS Analysis:
-
Column: HILIC or C18 (P11 is polar; HILIC is preferred).
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
-
Analyte (Unlabeled):
100.1 85.1 (Loss of ). -
Standard (d8):
108.1 93.1 (Loss of ; Ring remains d8).
-
-
MS Logic Diagram (DOT)
Figure 2: LC-MS/MS quantification logic. The d8-standard normalizes variations in ionization efficiency, ensuring high-precision data.
Electrochemical Implications (Research Insight)
While the d8-variant is too expensive for bulk commercial batteries, it is a critical tool for researching electrolyte degradation mechanisms .
Anodic Stability & The Kinetic Isotope Effect
In high-voltage supercapacitors (EDLCs), quaternary ammonium cations degrade via oxidation. A primary pathway is the abstraction of a proton from the
-
Unlabeled (P11-Cl): The
-C-H bonds on the ring are vulnerable. Oxidation leads to ring opening and rapid performance fade. -
Labeled (P11-d8-Cl): The
-C-D bonds are stronger.-
Experimental Utility: If a researcher observes that the d8-electrolyte degrades significantly slower than the unlabeled one, it confirms that ring oxidation is the rate-limiting step. If rates are identical, degradation is likely occurring at the methyl groups (which are still
H) or via a non-oxidative mechanism.
-
Stability Data Summary (Theoretical)
| Parameter | Unlabeled P11 | P11-d8 (Ring Deuterated) | Mechanism Probed |
| Anodic Limit ( | ~5.5 V | > 5.6 V (Theoretical) | Oxidative Stability |
| H-Abstraction Rate | |||
| Primary Degradation Product | Ring-opened amines | Reduced yield of ring-opened products | Pathway Identification |
References
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. ResolveMass. [Link]
- MacFarlane, D. R., et al.Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. Journal of Physical Chemistry B. (Contextual grounding on P11 electrolyte stability).
-
Cydzik, M., et al. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides. Journal of The American Society for Mass Spectrometry. [Link]
An In-Depth Technical Guide to the Solubility of N,N-Dimethylpyrrolidinium-d8 Chloride in D2O and DMSO-d6 for Advanced Spectroscopic Applications
Introduction
N,N-Dimethylpyrrolidinium-d8 Chloride ([d8]-DMP-Cl) is a deuterated quaternary ammonium salt. Its non-deuterated counterpart is a common constituent of ionic liquids and phase-transfer catalysts. The introduction of deuterium atoms makes [d8]-DMP-Cl a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, where it can serve as an internal standard or as a subject of study in diffusion or ion-pairing experiments without the interference of proton signals. The choice of solvent is paramount in these applications, with Deuterium Oxide (D2O) and Dimethyl Sulfoxide-d6 (DMSO-d6) being two of the most common deuterated solvents in NMR studies.
This guide provides a detailed analysis of the solubility of N,N-Dimethylpyrrolidinium-d8 Chloride in D2O and DMSO-d6. It moves beyond simple data presentation to explore the underlying physicochemical principles that govern solubility, offers detailed methodologies for its determination, and discusses the practical implications for researchers in the field.
Section 1: Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental first principle. N,N-Dimethylpyrrolidinium-d8 Chloride is an ionic salt, composed of the N,N-Dimethylpyrrolidinium cation and the Chloride anion. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the ions together in the crystal lattice.
D2O (Deuterium Oxide): As a heavy water analogue of H2O, D2O is a highly polar, protic solvent. Its ability to solvate [d8]-DMP-Cl is excellent due to strong ion-dipole interactions. The partially negative oxygen atom in D2O molecules is attracted to the positively charged quaternary ammonium cation, while the partially positive deuterium atoms are attracted to the chloride anion. Furthermore, D2O can form hydrogen bonds, which, while not directly interacting with the cation, create a highly structured and polar solvent environment conducive to solvating ions.
DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO-d6 is a highly polar, aprotic solvent. It has a large dipole moment, with the oxygen atom being the negative end and the sulfur atom the positive end. This allows for strong ion-dipole interactions with the ions of [d8]-DMP-Cl. However, unlike D2O, DMSO-d6 cannot act as a hydrogen bond donor. This difference in hydrogen bonding capability is a key differentiator between the two solvents.
Section 2: Comparative Solubility Analysis: D2O vs. DMSO-d6
While precise, publicly available quantitative solubility data for N,N-Dimethylpyrrolidinium-d8 Chloride is scarce, we can infer its behavior based on its non-deuterated counterpart and the properties of the solvents. N,N-Dimethylpyrrolidinium chloride is freely soluble in water. Given the similar properties of D2O, a high solubility is expected. Its solubility in DMSO is also anticipated to be significant due to the high polarity of DMSO.
Illustrative Solubility Data
The following table presents an illustrative comparison of the expected solubility. These values are based on the general behavior of similar quaternary ammonium salts and should be experimentally verified for specific applications.
| Solvent | Formula | Type | Expected Solubility of N,N-Dimethylpyrrolidinium-d8 Chloride (at 25 °C) |
| Deuterium Oxide | D2O | Polar Protic | Very High (> 500 mg/mL) |
| Dimethyl Sulfoxide-d6 | (CD3)2SO | Polar Aprotic | High (> 200 mg/mL) |
Section 3: Methodologies for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following describes a common method for determining the solubility of a compound like [d8]-DMP-Cl.
Experimental Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of N,N-Dimethylpyrrolidinium-d8 Chloride to a known volume of the chosen solvent (D2O or DMSO-d6) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid residue.
-
Analysis: Determine the concentration of the solute in the supernatant. For a non-volatile salt like [d8]-DMP-Cl, a gravimetric method is often suitable:
-
Weigh an empty, dry container.
-
Add the sampled supernatant and re-weigh to determine the mass of the solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dry solute is achieved.
-
Calculate the solubility in terms of mg/mL or g/100 g of solvent.
-
Section 4: Practical Implications for Researchers
The choice between D2O and DMSO-d6 for dissolving N,N-Dimethylpyrrolidinium-d8 Chloride has significant practical consequences for experimental design and data interpretation.
-
For NMR Spectroscopy:
-
D2O is ideal for experiments where exchangeable protons (e.g., from acidic or basic groups on another molecule of interest) are being studied, as the deuterium from the solvent will not create a large interfering signal. However, the viscosity of D2O is slightly higher than H2O, which can affect molecular tumbling rates and NMR relaxation times.
-
DMSO-d6 is an excellent solvent for a wide range of organic molecules that may have poor water solubility. Its high boiling point makes it suitable for variable temperature NMR studies. However, the residual proton signal in DMSO-d6 can sometimes interfere with the observation of other signals in that region of the spectrum.
-
-
For Electrochemical Studies:
-
The high dielectric constant and ionic conductivity of aqueous solutions make D2O a suitable solvent for many electrochemical applications.
-
DMSO-d6 , with its wide electrochemical window, is often preferred for studying redox processes that would be masked by the electrolysis of water.
-
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solvent.
Intermolecular Interactions
The diagram below visualizes the primary intermolecular forces at play when N,N-Dimethylpyrrolidinium-d8 Chloride is dissolved in D2O and DMSO-d6.
Technical Guide: Chemical Stability of Deuterated Quaternary Ammonium Salts in Solution
Executive Summary
Deuterated quaternary ammonium salts (QAS) are indispensable tools in quantitative LC-MS/MS bioanalysis and mechanistic drug studies. However, they possess a unique "dual instability" profile that often leads to experimental failure. Unlike neutral deuterated compounds, QAS bear a permanent positive charge that inductively activates adjacent carbon-hydrogen bonds, rendering them susceptible to isotopic scrambling (D/H exchange) and chemical degradation (Hofmann elimination) .
This guide moves beyond standard storage advice to provide a mechanistic understanding of these failure modes and actionable, self-validating protocols to prevent them.
Part 1: The Chemistry of Instability
To ensure stability, one must first understand the specific vulnerabilities introduced by the quaternary nitrogen center (
The Alpha-Position ( -C): The Exchange Risk
The quaternary nitrogen exerts a strong electron-withdrawing inductive effect (-I effect) on the
-
Mechanism: Base-catalyzed Hydrogen-Deuterium Exchange (HDX).[1]
-
The Risk: In protic solvents (water, methanol) at neutral or basic pH,
-deuterons can exchange with solvent protons. -
Result: Loss of isotopic purity. The internal standard signal (M+n) decreases, and the "native" analyte signal (M+0) may artificially increase if the standard reverts to the unlabeled form.
-
Critical Insight: This process is reversible but destructive to the assay.
The Beta-Position ( -C): The Elimination Risk
The
-
Mechanism: E2 Elimination.[2] A base abstracts a proton from the
-carbon, the C-N bond breaks, and the molecule degrades into a tertiary amine and an alkene. -
The Deuterium Advantage (Kinetic Isotope Effect): A primary Kinetic Isotope Effect (KIE) occurs when deuterium is placed at the
-position. Since the C-D bond is stronger than the C-H bond, -deuterated QAS are actually more chemically stable against elimination than their non-deuterated counterparts ( ). -
Result: Irreversible chemical degradation.
Visualization of Instability Pathways
The following diagram maps the structural vulnerabilities of a generic deuterated QAS.
Figure 1: Structural vulnerability map of Quaternary Ammonium Salts. Red pathways indicate isotopic loss; yellow pathways indicate chemical breakdown.
Part 2: Environmental Factors & Solvent Selection
The choice of solvent is the single most critical variable in maintaining QAS stability.
The pH Factor
The rate of both D/H exchange and Hofmann elimination is directly proportional to
-
Rule of Thumb: Stability drops logarithmically as pH rises above 5.
-
Danger Zone: Physiological pH (7.4) is often sufficient to trigger
-deuterium exchange over 24-48 hours. -
Solution: Maintain stock solutions at pH 3–4 using Formic Acid or Acetic Acid.
Solvent Classes
| Solvent Class | Suitability | Mechanism of Interaction | Recommendation |
| Protic (Water, MeOH) | High Risk | Source of exchangeable protons ( | Use only if acidified (0.1% Formic Acid). |
| Aprotic (DMSO, ACN) | Medium Risk | No exchangeable protons, but DMSO can be basic/hygroscopic. | Good for short term. DMSO can accelerate elimination if heated. |
| Deuterated ( | Excellent | "Buffer" against exchange. If exchange happens, D replaces D. | Ideal for primary stock solutions. |
Part 3: Experimental Protocols
Do not assume stability. Validate it. The following protocols are designed to be self-validating systems.
Protocol A: The "Acid-Lock" Stock Preparation
Purpose: To prepare long-term storage stocks that resist isotopic scrambling.
-
Glassware Prep: Use silanized glass vials to minimize surface basicity (silanol groups can act as weak bases).
-
Solvent: Prepare Acidified Methanol (MeOH + 0.1% Formic Acid) OR use Methanol-d4 (MeOD) .
-
Why? Acid suppresses the formation of the ylide intermediate required for exchange. MeOD ensures that any exchange event is "invisible" (D replacing D).
-
-
Dissolution: Dissolve the QAS to 1 mg/mL.
-
Verification (The Self-Check):
-
Aliquot 10 µL into a vial containing 990 µL of pH 9.0 ammonium bicarbonate buffer.
-
Incubate at RT for 4 hours.
-
Pass Criteria: If the M+n peak remains >99% of the total intensity relative to the M+(n-1) peak, the label is chemically robust. If M+(n-1) appears, the label is labile, and the stock must be kept at pH < 3 at all times.
-
Protocol B: LC-MS Stress Testing (Elimination Check)
Purpose: To determine if the QAS will degrade during high-temperature evaporation or source ionization.
-
Preparation: Spike QAS into water:acetonitrile (50:50).
-
Thermal Stress: Split sample into three aliquots:
-
A: Control (4°C).
-
B: Evaporation Simulation (40°C for 2 hours).
-
C: Source Simulation (60°C for 2 hours).
-
-
Analysis: Monitor for the specific Neutral Loss of the tertiary amine.
-
Example: If analyzing Acetylcholine-D9, watch for the appearance of the vinyl degradation product.
-
-
Graphviz Workflow for Stability Validation:
Figure 2: Decision tree for validating the stability of new deuterated QAS reference standards.
Part 4: Storage and Handling Best Practices
To maintain the integrity of your data, adhere to these "Golden Rules" derived from the chemical principles above.
-
Never Store in Pure Water: Water typically equilibrates to pH ~5.5-6.0 (due to atmospheric
), which is often high enough to promote slow exchange over months. Always add 0.1% Formic Acid. -
Avoid Plastic for Low Concentrations: QAS are "sticky" cations. They adsorb to polypropylene. Use silanized glass or LoBind plastics, but strictly monitor for adsorption losses which can mimic degradation.
-
The "Thaw-Mix" Rule: Deuterium isotope effects can cause slight fractionation during freezing/thawing. Always vortex thawed stocks vigorously before use to ensure homogeneity.
-
Evaporation Caution: When concentrating samples under Nitrogen stream, do not exceed 35°C. The combination of heat and concentrating buffer salts (increasing effective pH) triggers Hofmann elimination rapidly.
References
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Stability and Selection. Retrieved from [Link]
-
Bąchor, R., et al. (2014). Hydrogen-deuterium Exchange of α-carbon Protons in Quaternary Ammonium Salts.[1][6] Journal of Mass Spectrometry. Retrieved from [Link]
-
Cope, A. C., & Trumbull, E. R. (1960). Olefin Formation by Amine Oxide Pyrolysis and Hofmann Elimination. Organic Reactions.[7][8][9] Retrieved from [Link][10][11]
-
Master Organic Chemistry. (2026). Acidity of Alpha-Protons and pKa Tables. Retrieved from [Link]
Sources
- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrogen-deuterium exchange of α-carbon protons and fragmentation pathways in N-methylated glycine and alanine-containing peptides derivatized by quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Hofmann Elimination | NROChemistry [nrochemistry.com]
N,N-Dimethylpyrrolidinium-d8 Chloride vs. Pyr11-d8 ionic liquid precursors
Technical Whitepaper: Deuterated N,N-Dimethylpyrrolidinium (Pyr11-d8) Precursors
Executive Summary
The synthesis of high-purity ionic liquids (ILs) for specialized applications—specifically Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state electrochemical devices—demands rigorous control over isotopic purity and ionic contaminants. This guide analyzes the critical selection of N,N-Dimethylpyrrolidinium-d8 Chloride ([Pyr11-d8][Cl]) versus alternative halide precursors (specifically the Iodide, [Pyr11-d8][I]) for the generation of deuterated ionic liquids.
While the iodide route offers synthetic convenience, the chloride pathway is established here as the superior protocol for electrochemical and spectroscopic grade materials due to the non-redox nature of the chloride anion and the efficacy of silver-based metathesis. This guide details the synthesis, purification, and validation of these deuterated cations, providing a self-validating workflow for research scientists.
Chemical Identity & Nomenclature
To ensure precision, we must first define the exact chemical species, as "Pyr11" is a common shorthand that can lead to ambiguity in commercial catalogs.
-
Systematic Name: 1,1-Dimethylpyrrolidinium-d8 chloride.
-
Shorthand: [Pyr11-d8][Cl] or [C1C1pyr-d8][Cl].
-
Isotopic Pattern (d8): The "d8" designation typically refers to the full deuteration of the pyrrolidinium ring carbons (
through ). The -methyl groups are often protonated ( ) unless specified as "d14" (fully deuterated).-
Note: For NMR solvent applications, ring deuteration shifts the cation signals out of the aliphatic region, unmasking analyte peaks.
-
| Component | Chemical Formula | Role |
| Cation | The stable, cyclic ammonium core. | |
| Anion | The leaving group for subsequent anion exchange. | |
| Target IL | [Pyr11-d8][TFSI], [BF4], etc. | The final functional material. |
Comparative Analysis: Chloride vs. Iodide Precursors
The choice between Chloride and Iodide precursors is the single most critical decision in the synthesis workflow.
The Iodide Route ([Pyr11-d8][I])
-
Pros: Synthetic ease. Methyl iodide (MeI) is a liquid at room temperature (
42°C), allowing for simple reflux setups. The reaction is faster due to the better leaving group ability of iodide. -
Cons:
-
Redox Activity: Iodide (
) is easily oxidized to iodine ( ) or triiodide ( ). Traces of iodide in the final IL can act as redox shuttles, destroying the electrochemical window of the electrolyte. -
Photostability: [Pyr11][I] salts degrade under light, turning yellow/brown.
-
Removal Difficulty: Removing residual halide via silver salt metathesis (
) is less efficient because AgI forms colloids that are harder to filter than the crystalline AgCl.
-
The Chloride Route ([Pyr11-d8][Cl])
-
Pros:
-
Electrochemical Inertness: Chloride is stable against oxidation up to high potentials (>4.5 V vs Li/Li+), making it safer for battery research.
-
Metathesis Efficiency: The solubility difference between AgCl (
) and AgI allows for sharper separation during anion exchange.
-
-
Cons: Synthetic difficulty. Chloromethane (MeCl) is a gas (
-24°C). Synthesis requires an autoclave or a specialized gas-bubbling apparatus at low temperatures.
Verdict: For NMR solvents and Battery Electrolytes , the Chloride precursor is mandatory to prevent signal broadening (paramagnetic impurities) and parasitic redox reactions.
Technical Workflow: Synthesis & Purification
This protocol describes the "Gold Standard" synthesis of [Pyr11-d8][Cl] using a gas-liquid interfacial reaction, followed by anion exchange.
Step-by-Step Synthesis of [Pyr11-d8][Cl]
-
Reagents: Pyrrolidine-d8 (98+ atom% D), Chloromethane (gas), Acetonitrile (anhydrous).
-
Equipment: High-pressure glass reactor (Autoclave) or jacketed flask with dry-ice condenser.
Protocol:
-
Preparation: Dissolve Pyrrolidine-d8 (1 eq) in anhydrous acetonitrile (ACN) inside the reactor. Cool to -10°C.
-
Quaternization (Menshutkin Reaction): Slowly introduce Chloromethane gas (1.2 eq) while stirring vigorously. The reaction is exothermic; maintain temperature < 5°C to prevent ring opening or degradation.
-
Reaction Phase: Seal the reactor and allow to warm to Room Temperature (RT). Stir for 24-48 hours. The product, [Pyr11-d8][Cl], will precipitate as a white solid (or form a separate dense phase depending on concentration).
-
Isolation: Filter the solid under inert atmosphere (
). -
Purification (Critical): Recrystallize from minimal hot ethanol/acetonitrile mixture.
-
Why? This removes unreacted amine and colored impurities.
-
-
Drying: Vacuum dry at 60°C for 24h (
mbar).
Anion Exchange (Metathesis) to Final IL
To convert the chloride precursor to a useful IL (e.g., [Pyr11-d8][TFSI]):
-
Dissolve [Pyr11-d8][Cl] in ultrapure water.
-
Add Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) (1.0 eq) dissolved in water.
-
Phase Separation: [Pyr11][TFSI] is hydrophobic. It will form a dense bottom layer.
-
Washing: Wash the IL layer 5x with ultrapure water until the wash water tests negative for chloride (AgNO3 test).
-
Drying: Lyophilize or vacuum dry to remove trace water (critical for viscosity and electrochemical window).
Visualization of Workflows
The following diagrams illustrate the chemical pathways and the decision logic for precursor selection.
Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for high-performance applications.
Analytical Validation (Self-Validating Protocol)
How do you prove your precursor is pure? Use this checklist.
| Technique | Observation | Success Criteria |
| 1H-NMR (D2O) | Check methyl singlets (~3.1 ppm). | Integration of methyls vs. residual ring protons. If ring is d8, ring region (2.1, 3.5 ppm) should be silent (<1%). |
| 13C-NMR | Confirm carbon backbone. | 4 distinct carbon environments. |
| AgNO3 Test | Chloride presence. | Immediate white precipitate (AgCl). |
| Karl Fischer | Water content. | < 100 ppm (for final IL). |
The "Silent" Region Concept: In proton NMR, the [Pyr11-d8] cation is invisible in the 2.0–4.0 ppm region (except for the methyl singlet). This allows researchers to observe analyte signals in this window without solvent interference, a primary use case for these materials.
Applications & Data Summary
Key Applications
-
NMR Solvents: Deuterated ILs are used to solubilize cellulose or complex biomolecules where standard deuterated solvents (CDCl3, DMSO-d6) fail.
-
Solid-State Batteries: [Pyr11] cations are small, leading to high-melting salts (Plastic Crystals). When doped with Lithium salts, they form solid-state electrolytes with high conductivity. The "d8" variant is used to study ion diffusion mechanisms via Neutron Scattering (Deuterium has a different scattering cross-section than Hydrogen).
Physical Properties Comparison
| Property | [Pyr11][Cl] (H-form) | [Pyr11-d8][Cl] | [Pyr11][I] |
| Molecular Weight | 135.64 g/mol | ~143.69 g/mol | 227.09 g/mol |
| Appearance | White Hygroscopic Solid | White Hygroscopic Solid | Yellowish Solid |
| Melting Point | > 300°C (decomposes) | > 300°C | ~280°C |
| Electrochemical Window | ~5.5 V | ~5.5 V | < 3.0 V (Iodide oxidation) |
References
-
MacFarlane, D. R., et al. (2013).[1] Solute diffusion in ionic liquids, NMR measurements and comparisons to conventional solvents. Journal of Physical Chemistry B. Retrieved from [Link]
-
Forsyth, M., et al. (2025). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.).[2] Dimethylpyrrolidinium iodide. National Library of Medicine. Retrieved from [Link]
Sources
N,N-Dimethylpyrrolidinium-d8 cation chemical shift values
This guide details the NMR chemical shift specifications for the N,N-Dimethylpyrrolidinium-d8 cation (
Part 1: Executive Technical Summary
The N,N-Dimethylpyrrolidinium-d8 cation is the perdeuterated-ring analog of the common electrolyte and metabolite N,N-dimethylpyrrolidinium (DMP).
-
Primary Utility: Internal Standard (IS) for quantitative LC-MS and NMR metabolomics (targeting stachydrine/proline betaine analogs).
-
Spectral Signature: The "d8" designation refers to the substitution of all 8 pyrrolidine ring protons with deuterium. Consequently, the 1H NMR spectrum is simplified to a single intense singlet corresponding to the six N-methyl protons, with the ring signals being NMR-silent.
-
CAS Registry Number: 189570-22-7 (Chloride salt).
Part 2: Chemical Identity & Structural Logic
Isotopologue Specification
Unlike random deuteration, this cation is site-specifically labeled.
-
Formula:
-
Molecular Weight: ~108.23 g/mol (cation only).
-
Deuteration Site: C2, C3, C4, and C5 positions of the pyrrolidine ring (
). -
Proton Site: The two N-methyl groups (
) remain protonated.
Structural Visualization
The following diagram illustrates the numbering scheme and deuteration pattern.
Figure 1: Structural connectivity of N,N-Dimethylpyrrolidinium-d8. The N-methyl groups (Green) provide the diagnostic 1H NMR signal, while the ring (Red/Yellow) is deuterated.
Part 3: NMR Chemical Shift Values
The following data compares the Protio (H14) form with the Deuterio (d8) form.
-
Solvent:
(Reference: TSP/DSS at 0.00 ppm). -
Anion Influence: Values are typical for Chloride/Iodide salts. Bulky anions (TFSI) in organic solvents (Acetonitrile-d3) may shift peaks downfield by 0.1–0.2 ppm.
1H NMR (Proton) Specification
In the d8-cation, the ring multiplets disappear, leaving a clean singlet. This is crucial for quantifying this cation in complex biological matrices where the ring region (2.0–4.0 ppm) is crowded.
| Position | Moiety | Protio ( | d8-Cation ( | Multiplicity (d8) |
| N-Me | 3.18 | 3.18 | Singlet (s) | |
| 3.54 | Silent (Residual < 1%) | - | ||
| 2.23 | Silent (Residual < 1%) | - |
Technical Note: Small satellite peaks may be visible around the methyl singlet due to long-range
coupling or minor impurities, but the integral is calibrated to 6H.
13C NMR (Carbon) Specification
Carbon spectra reveal the deuteration through Isotope Shifts (
| Position | Protio Shift (ppm) | d8-Cation Shift (ppm) | Signal Appearance |
| N-Me | 54.4 | 54.4 | Singlet (High Intensity) |
| 67.2 | ~66.4 | Multiplet (Quintet), Weak | |
| 23.3 | ~22.6 | Multiplet (Quintet), Weak |
-
Isotope Shift Rule:
-deuteration typically causes an upfield shift of ~0.3–0.4 ppm per deuterium atom. Since C2/C5 are , the shift is ~0.6–0.8 ppm upfield from the protio value. -
Coupling: The ring carbons will exhibit a coupling constant
.
Part 4: Experimental Protocols
Protocol: Internal Standard Preparation for Metabolomics
This workflow ensures accurate quantification of endogenous N,N-dimethylpyrrolidinium or proline betaine in plasma/urine.
Reagents:
-
N,N-Dimethylpyrrolidinium-d8 Chloride (Solid).
- (99.9% D) or Methanol-d4.
-
Internal Standard (IS) Stock Buffer (Phosphate, pH 7.4).
Step-by-Step Workflow:
-
Stock Solution (10 mM):
-
Weigh 1.44 mg of d8-chloride salt (MW ~143.6 g/mol for Cl- salt).
-
Dissolve in 1.0 mL of
or LC-MS grade water. -
Validation: Acquire 1H NMR (16 scans). Confirm single peak at 3.18 ppm. Confirm absence of peaks at 2.23 and 3.54 ppm (purity check).
-
-
Spiking:
-
Add 10
L of Stock to 500 L of biological sample (urine/plasma extract). -
Final concentration: ~200
M.
-
-
Acquisition (qNMR):
-
Pulse Sequence: zg30 or noesypr1d (to suppress water).
-
Relaxation Delay (D1): Set to
of the methyl protons. (Methyl is typically 1.5–2.0 s; set D1 10 s for quantitative accuracy). -
Center Frequency (O1P): 3.2 ppm.
-
Visualization of Analytical Workflow
Figure 2: Quantitative NMR (qNMR) workflow using N,N-dimethylpyrrolidinium-d8 as an internal standard.
Part 5: References
-
Santa Cruz Biotechnology. N,N-Dimethylpyrrolidinium-d8 Chloride Product Sheet. CAS 189570-22-7.[1] Link
-
MacFarlane, D. R., et al. (1999). "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B. (Provides protio-form baseline shifts). Link
-
Wishart, D. S., et al. (2022). "HMDB: The Human Metabolome Database." (Reference for N,N-dimethylpyrrolidinium metabolite identification). Link
-
Forsyth, M., et al. (2001). "N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: ionic solvents and solid electrolytes." Electrochimica Acta. Link
-
PubChem. N,N-Dimethylpyrrolidinium iodide Compound Summary. Link
Sources
Methodological & Application
Calculating purity using N,N-Dimethylpyrrolidinium-d8 Chloride in 1H NMR
Application Note: Precision Purity Analysis via qNMR using N,N-Dimethylpyrrolidinium-d8 Chloride
Executive Summary
This application note details the protocol for using N,N-Dimethylpyrrolidinium-d8 Chloride as an Internal Standard (IS) for quantitative NMR (qNMR). While traditional standards like TSP or DSS are common, N,N-Dimethylpyrrolidinium-d8 Chloride offers a unique advantage: it provides a distinct, sharp singlet in the alkyl region (~3.1 ppm) while eliminating multiplet overlap from the pyrrolidine ring due to selective deuteration (
This guide is designed for pharmaceutical and analytical scientists requiring high-precision purity determination of water-soluble analytes where traditional silyl-based standards may interact with the matrix or overlap with analyte signals.
Material Profile & Mechanistic Advantage[1]
The efficacy of this method relies on the specific isotopic labeling of the internal standard.
| Property | Specification |
| Compound | N,N-Dimethylpyrrolidinium-d8 Chloride |
| CAS Number | 189570-22-7 |
| Formula | |
| Active Nuclei | 6 Protons (N-Methyl groups) |
| Silent Nuclei | 8 Deuterons (Pyrrolidine ring) |
| Signal Multiplicity | Singlet (s) |
| Approx.[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Shift | ~3.1 ppm (in |
| Solubility | High (Polar solvents: |
The "Silent Ring" Advantage:
In non-deuterated pyrrolidinium salts, the ring protons (
Experimental Protocol
Pre-requisites
-
Analytical Balance: Readability of 0.01 mg (or better).
-
NMR Spectrometer: 400 MHz minimum (600 MHz recommended for higher resolution).
-
Solvent:
(99.9% D) or DMSO- . -
Internal Standard (IS): N,N-Dimethylpyrrolidinium-d8 Chloride (High purity, preferably >99%).
Gravimetric Preparation (The Critical Step)
qNMR accuracy is limited by weighing errors. The Chloride salt is hygroscopic ; strict humidity control is required.
-
Equilibrate: Allow the IS and Analyte to reach room temperature in a desiccator.
-
Weighing:
-
Weigh approx. 10-20 mg of the Analyte (
) directly into a tared HPLC vial or weigh boat. Record to 0.01 mg precision. -
Weigh approx. 5-10 mg of the IS (
) into the same vessel. -
Target Ratio: Aim for a 1:1 molar ratio of protons (or at least 1:3 signal intensity ratio) to minimize dynamic range errors.
-
-
Dissolution:
-
Add ~0.6 - 1.0 mL of deuterated solvent.[1]
-
Vortex until fully dissolved. Ensure no suspended particles remain.
-
Transfer to a clean, dry 5mm NMR tube.
-
NMR Acquisition Parameters
To ensure quantitative accuracy (uncertainty < 1%), the instrument parameters must allow for full relaxation and digital resolution.
| Parameter | Setting | Rationale |
| Pulse Angle | Maximizes signal intensity per scan. | |
| Relaxation Delay (D1) | ||
| Acquisition Time (AQ) | Avoids truncation artifacts; ensures good digital resolution. | |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | Ensures flat baseline and captures all signals. |
| Number of Scans (NS) | 8, 16, or 32 | Signal-to-Noise (S/N) must be > 250:1 for integration error < 1%. |
| Temperature | 298 K (Controlled) | Prevents chemical shift drift during acquisition. |
| Receiver Gain | Auto | Calibrate to avoid ADC overflow. |
Processing Workflow
-
Window Function: Apply exponential multiplication (EM) with Line Broadening (LB)
Hz. -
Phasing: Perform manual phasing. Automatic phasing is often insufficient for qNMR precision.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial order 5) to ensure flat integration regions.
-
Integration:
-
Set the IS singlet (approx 3.1 ppm) to a calibrated value (e.g., 100 or corresponding to 6H).
-
Integrate the IS peak including the carbon satellites (1.1% contribution) to capture total intensity.
-
Integrate the specific Analyte peak(s).[13]
-
Calculation & Analysis
The purity (
The qNMR Equation
[14]Where:
- : Purity of the analyte (mass fraction, %).[5][15]
- : Integral area of the analyte signal.
- : Integral area of the IS signal (N,N-Dimethylpyrrolidinium-d8).
- : Number of protons in IS signal (6 ).
- : Number of protons in analyte signal.[14][16][17]
- : Molar mass of the analyte ( g/mol ).
-
: Molar mass of the IS (
g/mol - verify specific batch MW). - : Mass of the IS weighed (mg).
- : Mass of the analyte weighed (mg).
- : Purity of the IS (from Certificate of Analysis).
Workflow Visualization
The following diagram illustrates the critical path for the qNMR purity assay.
Figure 1: Step-by-step workflow for qNMR purity analysis ensuring data integrity and minimizing relaxation errors.
Troubleshooting & Best Practices
-
Hygroscopicity: The chloride counter-ion makes the standard prone to absorbing water.
-
Solution: Store in a desiccator. If the standard is old, perform a "standardization" against a primary standard (like NIST Benzoic Acid) before using it as an IS.
-
-
Signal Overlap: While the ring is deuterated, check for overlap between the N-Methyl singlet (~3.1 ppm) and analyte signals.
-
Solution: If overlap occurs, switch solvent (e.g., from
to DMSO- ) to shift the peaks.
-
-
Baseline Distortion: Rolling baselines ruin integration accuracy.
-
Solution: Increase the digital filter bandwidth or use backward linear prediction (LP) for the first few points if acoustic ringing is present.
-
References
-
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
- 1. eurisotop.com [eurisotop.com]
- 2. N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. ckgas.com [ckgas.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. quora.com [quora.com]
- 8. laboratorystandards.eu [laboratorystandards.eu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bipm.org [bipm.org]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. ethz.ch [ethz.ch]
- 16. otsuka.co.jp [otsuka.co.jp]
- 17. pubsapp.acs.org [pubsapp.acs.org]
Application Note: N,N-Dimethylpyrrolidinium-d8 Chloride for High-Precision Diffusion Coefficient Measurements
<
Introduction
The precise measurement of diffusion coefficients is fundamental to understanding molecular dynamics in liquid systems. These measurements are critical across a spectrum of scientific disciplines, including electrochemistry, materials science, and drug development, where they provide insights into ion mobility, formulation stability, and drug delivery mechanisms. Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy stands out as a powerful, non-invasive technique for these measurements.[1][2] This application note details a robust protocol for determining diffusion coefficients using N,N-Dimethylpyrrolidinium-d8 Chloride as an internal standard, leveraging its unique properties to enhance measurement accuracy and reliability.
N,N-Dimethylpyrrolidinium-d8 Chloride (DMP-d8) is a deuterated quaternary ammonium salt. Its non-exchangeable deuterium atoms provide a distinct NMR signal that does not interfere with the signals from non-deuterated analytes in a ¹H NMR spectrum.[3][4] The use of a deuterated standard is advantageous as it minimizes signal overlap and allows for the simultaneous measurement of the diffusion coefficients of multiple components in a mixture.[4][5] Furthermore, the deuterium signal can be used by the NMR spectrometer's lock system to stabilize the magnetic field, leading to higher resolution and accuracy.[6]
Principle of the Method: Pulsed-Field Gradient NMR (PFG-NMR)
PFG-NMR measures the translational motion of molecules by applying a magnetic field gradient.[7][8][9] The fundamental principle relies on encoding the spatial position of nuclear spins with a magnetic field gradient pulse. After a specific diffusion time (Δ), a second gradient pulse is applied. If the molecules have moved during this time, the refocusing of the nuclear spin magnetization will be incomplete, leading to an attenuation of the NMR signal.[8]
The extent of this signal attenuation is directly related to the diffusion coefficient (D) of the molecule and is described by the Stejskal-Tanner equation:
I = I₀ * exp[-γ²g²δ²(Δ - δ/3)D]
Where:
-
I is the observed signal intensity.
-
I₀ is the initial signal intensity without the gradient.
-
γ is the gyromagnetic ratio of the nucleus.
-
g is the strength of the gradient pulse.
-
δ is the duration of the gradient pulse.
-
Δ is the diffusion time.
-
D is the diffusion coefficient.
By systematically varying the gradient strength (g) and observing the corresponding signal decay, the diffusion coefficient (D) can be accurately calculated.[7][10]
Advantages of Using N,N-Dimethylpyrrolidinium-d8 Chloride
The selection of DMP-d8 as a diffusion standard offers several key advantages:
-
Chemical and Thermal Stability: As an ionic liquid precursor, N,N-Dimethylpyrrolidinium chloride exhibits high thermal and chemical stability, making it suitable for a wide range of experimental conditions.[11]
-
Inertness: The pyrrolidinium cation is generally non-reactive and does not participate in chemical exchanges with most analytes, ensuring that the measured diffusion reflects the true translational motion of the molecule.
-
Distinct NMR Signal: The deuterium signal of DMP-d8 is well-separated from the proton signals of the analytes, preventing spectral overlap and simplifying data analysis.
-
Internal Standard: Using DMP-d8 as an internal standard allows for the direct comparison of the diffusion coefficients of different species within the same sample, minimizing errors arising from variations in sample conditions such as temperature and viscosity.
Experimental Protocol
This protocol outlines the steps for determining the diffusion coefficient of a target analyte in a solution using DMP-d8 as an internal standard.
Materials and Equipment
-
N,N-Dimethylpyrrolidinium-d8 Chloride (CAS: 189570-22-7)[12]
-
High-resolution NMR spectrometer equipped with a pulsed-field gradient unit.
-
High-precision NMR tubes.
-
Analyte of interest.
-
Appropriate deuterated solvent (e.g., D₂O, CDCl₃).
-
Volumetric flasks and micropipettes.
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of N,N-Dimethylpyrrolidinium-d8 Chloride of known concentration (e.g., 10 mM) in the chosen deuterated solvent.
-
Analyte Solution Preparation: Prepare a solution of the analyte of interest at the desired concentration in the same deuterated solvent.
-
Final Sample Preparation: In a clean NMR tube, combine a known volume of the analyte solution with a known volume of the DMP-d8 stock solution. A typical final concentration for the internal standard is 1-5 mM. Ensure the final solution is homogeneous.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both the nucleus of the analyte (e.g., ¹H) and deuterium (²H).
-
-
PFG-NMR Experiment Setup (DOSY):
-
Select a suitable PFG-NMR pulse sequence. The Pulsed Field Gradient Stimulated Echo (PFGSTE) sequence is often preferred for systems with short T2 relaxation times.[7][13]
-
Set the key experimental parameters:
-
Diffusion time (Δ): Typically in the range of 20-200 ms. This should be optimized based on the expected diffusion rate of the analyte.
-
Gradient pulse duration (δ): Typically 1-4 ms.
-
Gradient strength (g): This will be varied systematically during the experiment, for example, in 16 or 32 steps from a low value (e.g., 2% of maximum) to a high value (e.g., 95% of maximum).
-
-
-
Data Acquisition:
-
Acquire a series of spectra at varying gradient strengths.
-
Ensure a sufficient number of scans are averaged for each gradient step to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired free induction decays (FIDs).
-
Baseline correct the resulting spectra.
-
-
Diffusion Coefficient Calculation:
-
Integrate the signal intensity of a well-resolved peak for both the analyte and the DMP-d8 standard at each gradient strength.
-
Plot the natural logarithm of the normalized signal intensity (ln(I/I₀)) against the square of the gradient strength (g²).
-
The slope of this plot is equal to -γ²δ²(Δ - δ/3)D.
-
Calculate the diffusion coefficient (D) from the slope. Most modern NMR software packages have built-in modules for automated DOSY (Diffusion Ordered Spectroscopy) analysis that perform this calculation.[10]
-
Data Presentation
The diffusion coefficients for the analyte and the internal standard can be presented in a clear, tabular format for easy comparison.
| Compound | Nucleus Observed | Diffusion Coefficient (D) at 298 K (m²/s) |
| Analyte X | ¹H | Example Value: 9.5 x 10⁻¹⁰ |
| N,N-Dimethylpyrrolidinium-d8 Chloride | ²H | Example Value: 1.2 x 10⁻⁹ |
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pulsed-field gradient nuclear magnetic resonance measurements (PFG NMR) for diffusion ordered spectroscopy (DOSY) mapping - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-muenster.de [uni-muenster.de]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. dotynmr.com [dotynmr.com]
- 10. Diffusion Analysis Multi — Multiple Exponential Function Fitting for PFG-NMR data — | Applications Notes | JEOL Ltd. [jeol.com]
- 11. N,N-Dimethylpyrrolidinium Chloride|Ionic Liquid & Electrolyte [benchchem.com]
- 12. N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Self-diffusion coefficients of ionic liquids measured by multinuclear benchtop NMR - Magritek [magritek.com]
Preparation of deuterated electrolyte solutions for supercapacitor research
Application Notes & Protocols
Topic: Preparation of Deuterated Electrolyte Solutions for Supercapacitor Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Deuteration in Supercapacitor Electrolytes
In the pursuit of higher-performing energy storage devices, understanding the intricate processes at the electrode-electrolyte interface is paramount. Supercapacitors, which store energy via ion adsorption at this interface (electric double-layer capacitors, EDLCs) or through fast surface redox reactions (pseudocapacitors), are particularly sensitive to the composition and behavior of the electrolyte.[1][2][3] The electrolyte is not merely a passive ionic conductor; its stability, ionic conductivity, and interaction with the electrode surface dictate the supercapacitor's operating voltage, power density, energy density, and cycle life.[3][4]
The use of deuterated electrolyte solutions—where hydrogen atoms (¹H) in the solvent or salt are replaced with their heavier isotope, deuterium (²H or D)—has emerged as a powerful strategy for in-depth characterization of these interfacial phenomena. The primary motivation for using deuterated electrolytes lies in their application with specific analytical techniques, such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, which are highly sensitive to hydrogen. By minimizing the hydrogen signal from the abundant solvent molecules, researchers can gain a clearer, unobstructed view of the behavior of ions and electrode materials.[5] Furthermore, deuteration can enhance the electrochemical stability of the electrolyte by slowing down decomposition reactions involving hydrogen.[6]
This guide provides a comprehensive overview of the preparation of deuterated electrolyte solutions for supercapacitor research, detailing the selection of materials, step-by-step protocols, and the scientific principles underpinning these choices.
Part 1: Selecting Materials for Deuterated Electrolytes
The choice of deuterated solvent and salt is critical and depends on the specific research objectives, the type of supercapacitor, and the analytical techniques to be employed.
Deuterated Solvents
Deuterated solvents are commercially available in various isotopic purities.[7][8] For most electrochemical applications, particularly those involving neutron scattering, a high degree of deuteration (typically >99 atom % D) is desirable to maximize the contrast and minimize incoherent scattering from hydrogen. Common deuterated solvents for supercapacitor research include:
-
Deuterated Acetonitrile (CD₃CN): A common aprotic polar solvent used in organic electrolytes for supercapacitors due to its wide electrochemical window and ability to dissolve a variety of salts.
-
Deuterated Propylene Carbonate (d₆-PC): Another widely used aprotic solvent with a high dielectric constant, suitable for dissolving salts and providing a stable electrochemical window.
-
Deuterated Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature and are attractive for supercapacitor electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[9][10][11] Deuterated versions of imidazolium-based ILs, for instance, have been synthesized for neutron reflectivity studies to probe the structure of the electric double layer.[12][13]
-
Deuterated Water (D₂O): For aqueous supercapacitors, heavy water is the solvent of choice for in-situ studies.
Electrolyte Salts
The choice of salt is as crucial as the solvent, as it provides the charge carriers. The salt should be highly soluble in the chosen deuterated solvent, have high ionic conductivity, and be electrochemically stable within the desired potential window. Common salts for non-aqueous supercapacitor electrolytes include:
-
Tetraethylammonium tetrafluoroborate (TEABF₄): A widely used salt in commercial supercapacitors.
-
Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries and sometimes in hybrid supercapacitors.
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Offers good thermal stability and is often used with ionic liquid-based electrolytes.
For aqueous systems, common salts include potassium hydroxide (KOH), sulfuric acid (H₂SO₄), and sodium sulfate (Na₂SO₄).
Part 2: Protocol for Preparation of Deuterated Electrolyte Solutions
The preparation of deuterated electrolyte solutions requires meticulous attention to detail to avoid contamination, particularly with water, which can significantly impact electrochemical performance. All steps should be performed in an inert atmosphere, such as an argon-filled glovebox, where moisture and oxygen levels are kept below 1 ppm.
Pre-Drying of Salts and Solvents
Even high-purity, commercially available salts and deuterated solvents can contain trace amounts of water. It is crucial to dry these components before preparing the electrolyte solution.
-
Salts: Crystalline salts like TEABF₄ and LiPF₆ should be dried under a dynamic vacuum at an elevated temperature (e.g., 80-120°C) for at least 24 hours. The exact temperature depends on the thermal stability of the salt.
-
Deuterated Solvents: Molecular sieves (typically 3Å or 4Å) are effective for drying organic deuterated solvents. The sieves should be activated by heating under vacuum before use. Allow the solvent to stand over the activated molecular sieves for at least 24 hours inside the glovebox.
Step-by-Step Preparation of a 1 M TEABF₄ in Deuterated Acetonitrile (CD₃CN) Electrolyte
This protocol describes the preparation of 10 mL of a standard deuterated organic electrolyte.
Materials and Equipment:
-
Tetraethylammonium tetrafluoroborate (TEABF₄), dried
-
Deuterated Acetonitrile (CD₃CN, >99.8 atom % D), dried
-
Argon-filled glovebox
-
Analytical balance (inside the glovebox)
-
Volumetric flask (10 mL, Class A)
-
Magnetic stirrer and stir bar
-
Spatula
-
Pipettes
Procedure:
-
Transfer all necessary materials and equipment into the glovebox. Allow sufficient time for the atmosphere inside to stabilize.
-
Weigh the required amount of TEABF₄. For 10 mL of a 1 M solution, you will need to calculate the mass based on the molecular weight of TEABF₄ (217.08 g/mol ).
-
Mass = 1 mol/L * 0.010 L * 217.08 g/mol = 2.1708 g
-
-
Carefully transfer the weighed TEABF₄ to the 10 mL volumetric flask.
-
Add a small, clean, and dry magnetic stir bar to the flask.
-
Using a pipette, add approximately 5-7 mL of the dried deuterated acetonitrile (CD₃CN) to the volumetric flask.
-
Place the flask on a magnetic stirrer and stir until the salt is completely dissolved. This may take some time. Gentle warming can be applied if necessary, but ensure the temperature does not exceed the boiling point of the solvent.
-
Once the salt is fully dissolved, carefully add more deuterated acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared deuterated electrolyte solution in a tightly sealed container inside the glovebox. It is advisable to store it over fresh molecular sieves to maintain dryness.
Quality Control and Characterization
Before use in a supercapacitor, it is good practice to characterize the prepared deuterated electrolyte.
-
Water Content: Karl Fischer titration is the standard method for accurately determining the water content of the electrolyte. For high-performance non-aqueous supercapacitors, the water content should be below 20 ppm.
-
Ionic Conductivity: The ionic conductivity can be measured using a conductivity meter with a suitable probe. This is a critical parameter that influences the power performance of the supercapacitor.
-
Electrochemical Window: The electrochemical stability window of the electrolyte can be determined using cyclic voltammetry (CV) with a three-electrode setup.[1] This defines the stable operating voltage range of the supercapacitor.
Part 3: Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a deuterated electrolyte solution in an inert atmosphere.
Caption: Workflow for the preparation of deuterated electrolyte solutions.
Part 4: Data Presentation
The following table summarizes typical properties of deuterated solvents and a prepared electrolyte solution.
| Parameter | Deuterated Acetonitrile (CD₃CN) | Deuterated Propylene Carbonate (d₆-PC) | 1 M TEABF₄ in CD₃CN (Typical) |
| Isotopic Purity (atom % D) | >99.8 | >99.5 | N/A |
| Water Content (ppm) | <20 | <20 | <20 |
| Boiling Point (°C) | 81-82 | 240 | ~82 |
| Ionic Conductivity (mS/cm) | N/A | N/A | 50-60 |
| Electrochemical Window (V) | ~5.0 vs Li/Li⁺ | ~4.8 vs Li/Li⁺ | ~2.7-3.0 (with carbon electrodes) |
Conclusion
The preparation of high-purity deuterated electrolyte solutions is a critical enabling step for advanced characterization of supercapacitors. By carefully selecting materials and adhering to stringent anhydrous preparation protocols, researchers can create electrolytes that facilitate techniques like neutron scattering and NMR, providing invaluable insights into the fundamental mechanisms of charge storage. This, in turn, paves the way for the rational design of next-generation supercapacitors with enhanced performance.
References
-
ANSTO. (2022-11-22). Deuterated ionic liquids. Retrieved from [Link]
-
Bolloli, M., et al. (2015). The use of deuterated ethyl acetate in highly concentrated electrolyte as a low-cost solvent for in situ neutron diffraction measurements of Li-ion battery electrodes. Electrochimica Acta, 174, 417-423. Retrieved from [Link]
-
Mesbah Energy. (2020-12-27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]
- US10461368B2. Deuterated electrolyte solvents. Google Patents.
-
Chem-space. (2024-10-02). Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research. Retrieved from [Link]
-
MDPI. (2025-02-13). Electrochemical Characterizations of Electrode Materials for Supercapacitors. Retrieved from [Link]
-
NIH. (2019-09-19). Electrolyte selection for supercapacitive devices: a critical review. Retrieved from [Link]
-
KISTI. Chemical deuteration of ionic liquids and their application in neutron reflectivity. Retrieved from [Link]
-
MDPI. (2021-09-10). Application of Ionic Liquids for Batteries and Supercapacitors. Retrieved from [Link]
-
NIH. (2020-05-05). Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors. Retrieved from [Link]
-
Frontiers. (2019-04-17). Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery. Retrieved from [Link]
-
Nottingham ePrints. (2025-02-28). Study on the use of redox electrolytes in supercapacitors. Retrieved from [Link]
-
NIH. (2024-11-21). Review on recent advancements in the role of electrolytes and electrode materials on supercapacitor performances. Retrieved from [Link]
-
MDPI. (2021-08-27). Polymer Electrolytes for Supercapacitors. Retrieved from [Link]
-
ResearchGate. (2025-12-14). Electrolytes for Electrochemical Supercapacitors. Retrieved from [Link]
Sources
- 1. materials.international [materials.international]
- 2. Electrolyte selection for supercapacitive devices: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent advancements in the role of electrolytes and electrode materials on supercapacitor performances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]
- 6. US10461368B2 - Deuterated electrolyte solvents - Google Patents [patents.google.com]
- 7. Deuterated Solvents [fishersci.fi]
- 8. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. mdpi.com [mdpi.com]
- 10. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery [frontiersin.org]
- 12. ansto.gov.au [ansto.gov.au]
- 13. apo.ansto.gov.au [apo.ansto.gov.au]
Application Note: PGSE-NMR Characterization of Transport Dynamics using N,N-Dimethylpyrrolidinium-d8 Chloride
[1][2]
Executive Summary & Scientific Rationale
In the development of advanced electrolytes for lithium-ion batteries and pharmaceutical formulations, understanding molecular transport is critical. N,N-Dimethylpyrrolidinium-d8 Chloride ([P
-
Spectral Transparency (
H-NMR): As a deuterated analog, it eliminates the intense cation signals that typically obscure dilute solutes, drug molecules, or additives in the proton spectrum.[1][2] -
Isotope-Specific Tracking (
H-NMR): It allows for the direct, interference-free measurement of the cation’s self-diffusion coefficient ( ) via deuterium PGSE, independent of the anion or solvent environment.[2]
This guide details the protocols for utilizing [P
Technical Background: The Physics of PGSE
PGSE-NMR measures translational diffusion by spatially labeling spins with a magnetic field gradient. The attenuation of the signal (
Where:
- : Signal intensity with gradient.
- : Signal intensity without gradient.
-
: Gyromagnetic ratio (
H or H).[1][2] - : Gradient strength (T/m or G/cm).[2]
- : Gradient pulse duration.
- : Diffusion time (observation window).
Why N,N-Dimethylpyrrolidinium-d8?
In standard ionic liquids, the pyrrolidinium ring protons resonate between 2.0–4.0 ppm, often overlapping with key analytes (e.g., PEG linkers in drug delivery or carbonate solvents in batteries).[1][2] Using the d8-variant clears this window, enabling high-resolution DOSY (Diffusion Ordered Spectroscopy) of the guest species.
Experimental Protocol
Materials & Sample Preparation
Critical Control Point: Pyrrolidinium salts are hygroscopic. Water contamination significantly alters viscosity and diffusion rates.
-
Drying: Dry N,N-Dimethylpyrrolidinium-d8 Chloride in a vacuum oven at 60°C for >24 hours (< 1 mbar).
-
Solvation:
-
Tube Sealing: Use a coaxial insert (e.g., capillaries with external reference like DMSO-d6) or seal the tube with a PTFE cap and Parafilm inside the glovebox to prevent moisture ingress.
Pulse Sequence Selection
Ionic liquids and concentrated salts are viscous, leading to short transverse relaxation times (
-
Standard SE (Spin Echo): Avoid. Signal loss due to
relaxation during is too high. -
STE (Stimulated Echo): Recommended.[3] Stores magnetization along the z-axis during
, governed by (which is usually much longer than in viscous fluids).[2] -
BPP-LED (Bipolar Pulse Pair Longitudinal Eddy Current Delay): Gold Standard. Minimizes eddy current artifacts and allows for cleaner phase correction.
Parameter Optimization
| Parameter | Setting Recommendation | Rationale |
| Diffusion Time ( | 50 – 200 ms | Long enough to observe displacement, short enough to avoid |
| Gradient Duration ( | 1 – 4 ms | Keep short to minimize |
| Gradient Strength ( | 5% to 95% of max (Linear steps) | typically 50–60 G/cm max is sufficient for small ions.[2] |
| Relaxation Delay ( | Essential for quantitative integration. | |
| Scans (NS) | 16 – 64 | Signal-to-noise ratio > 50:1 is required for accurate fitting.[1] |
Workflow Visualization
The following diagram outlines the logical flow for determining the cation diffusion coefficient using the d8-isotope as a tracer.
Caption: Workflow for PGSE-NMR analysis using deuterated pyrrolidinium salts, distinguishing between solute observation (
Data Analysis & Quality Control
Self-Validation Steps
To ensure data integrity, perform these checks:
-
Linearity Check: Plot
vs. . The plot must be linear. -
Residual Analysis: In standard liquid samples, residuals should be random noise. Systematic deviations suggest temperature instability during the experiment.
-
Chemical Shift Stability: Ensure chemical shifts do not drift across the gradient array (indicative of heating).
Calculation of Transport Properties
Once
Note: This assumes ideal dilute solution behavior. For concentrated ILs, this is the "apparent" transference number.[1][2]
Case Study Applications
Application A: Battery Electrolytes
Scenario: A researcher wants to measure the diffusion of Lithium ions (
Application B: Drug Delivery (Micelles)
Scenario: Determining the encapsulation stability of a drug within a cationic surfactant micelle formed by pyrrolidinium salts. Method:
-
Form micelles using [P
-d8][Cl].[2] -
Run
H DOSY. -
Result: The drug signals are visible without interference. If the drug diffuses at the same rate as the micelle (measured via a trace surfactant signal or
H NMR of the d8-chain), it is encapsulated. If it diffuses faster (like free solvent), it has leaked.[1][2]
References
-
Price, W. S. (2009).[1][2] NMR Studies of Translational Motion. Cambridge University Press. (Foundational text on PGSE NMR).
-
Castiglione, F., et al. (2009).[1][2] "Pyrrolidinium-based ionic liquids doped with lithium bis(trifluoromethanesulfonyl)imide: Ion transport and local structure." Journal of Physical Chemistry B. Link[1][2]
-
MacFarlane, D. R., et al. (2014).[1][2] "Energy applications of ionic liquids." Energy & Environmental Science. Link
-
Santa Cruz Biotechnology. (2024). "N,N-Dimethylpyrrolidinium-d8 Chloride Product Data." Link[1][2]
-
BenchChem. (2024). "N,N-Dimethylpyrrolidinium Chloride Properties and Applications." Link[1][2]
Application Note: Enhanced Metabolite Identification and Quantification Using N,N-Dimethylpyrrolidinium-d8 Reference Standards
Abstract
The comprehensive identification and accurate quantification of metabolites present a significant challenge in metabolomics, primarily due to the vast chemical diversity and wide dynamic range of these small molecules. This application note describes a robust methodology employing N,N-Dimethylpyrrolidinium-d8 (DMP-d8) as a reference standard for the derivatization of metabolites containing primary and secondary amine groups. This stable isotope-labeled standard, in conjunction with its non-labeled counterpart (DMP), facilitates high-confidence metabolite identification and precise quantification through liquid chromatography-mass spectrometry (LC-MS). The described protocols offer a validated workflow from sample preparation to data analysis, enhancing the reliability and throughput of metabolomic studies.
Introduction: Overcoming Challenges in Amine Metabolomics
The amine-containing sub-metabolome, which includes crucial biomolecules like amino acids, neurotransmitters, and signaling molecules, plays a pivotal role in cellular function and disease pathogenesis. However, the analysis of these compounds by reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) is often hampered by their poor retention on C18 columns and inefficient ionization. Chemical derivatization with reagents that introduce a permanently charged moiety can significantly improve the analytical performance for these challenging metabolites.
N,N-Dimethylpyrrolidinium (DMP) reagents have emerged as a powerful tool for this purpose. The derivatization reaction introduces a quaternary ammonium group, which imparts a fixed positive charge to the target amine-containing metabolites. This "charge-tagging" strategy offers several key advantages:
-
Enhanced Chromatographic Retention: The introduced DMP tag improves retention on reversed-phase columns, enabling better separation of isomers and polar metabolites.
-
Improved Ionization Efficiency: The permanent positive charge significantly boosts the electrospray ionization (ESI) efficiency in positive ion mode, leading to lower limits of detection.
-
Predictable Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, DMP-derivatized metabolites exhibit characteristic fragmentation patterns, such as the neutral loss of pyrrolidine, which can be used for identification.
To further enhance the rigor of quantification, the use of a stable isotope-labeled (SIL) internal standard is paramount. This application note focuses on the use of N,N-Dimethylpyrrolidinium-d8 (DMP-d8) as a reference standard to work in concert with the non-labeled (d0) DMP derivatization reagent.
The Role of N,N-Dimethylpyrrolidinium-d8 (DMP-d8) as a Reference Standard
DMP-d8 is a deuterated analog of the DMP derivatization reagent, where eight hydrogen atoms on the pyrrolidinium ring are replaced with deuterium. This isotopic labeling results in a mass shift of +8 Da compared to the non-labeled DMP tag.
By spiking a known concentration of DMP-d8 labeled standards into a biological sample, and derivatizing the entire sample with the non-labeled DMP reagent, we create a system where each target amine metabolite is present in two forms: the naturally occurring metabolite derivatized with d0-DMP and the spiked standard derivatized with d8-DMP. These pairs of analytes are chemically identical and thus co-elute during chromatography, but are readily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.
This strategy provides a robust internal standard for each analyte, allowing for:
-
Accurate Quantification: The ratio of the peak area of the endogenous d0-DMP metabolite to the d8-DMP internal standard allows for precise quantification, correcting for variations in sample preparation, injection volume, and matrix effects.
-
Confident Identification: The co-elution of the d0 and d8-labeled pairs provides an additional layer of confidence in metabolite identification.
The workflow for this method is outlined in the diagram below.
Figure 1: General workflow for metabolite analysis using DMP-d8 reference standards.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethylpyrrolidinium (DMP) derivatization reagent
-
N,N-Dimethylpyrrolidinium-d8 (DMP-d8) labeled metabolite standards
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Biological samples (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., Q-Exactive, Sciex Triple Quad)
Sample Preparation and Derivatization Protocol
This protocol provides a general guideline. Optimization may be required for specific sample types and target metabolites.
1. Sample Extraction:
- For plasma/serum: To 50 µL of sample, add 200 µL of ice-cold methanol to precipitate proteins.
- Vortex for 1 minute.
- Incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
2. Internal Standard Spiking:
- Add a known amount of the DMP-d8 labeled metabolite standard mix to the extracted sample supernatant. The final concentration will depend on the expected physiological range of the target metabolites.
3. Solvent Evaporation:
- Dry the sample completely using a vacuum concentrator (e.g., SpeedVac).
4. Derivatization Reaction:
- Prepare the DMP derivatization solution according to the manufacturer's instructions. A typical solution may consist of the DMP reagent, a catalyst (e.g., diisopropylethylamine), and a suitable solvent (e.g., acetonitrile).
- Reconstitute the dried sample extract in 50 µL of the DMP derivatization solution.
- Vortex thoroughly to ensure complete dissolution.
- Incubate the reaction mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
5. Sample Dilution and Analysis:
- After incubation, dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% FA) to a final volume suitable for LC-MS injection (e.g., 200 µL).
- Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are example parameters. These should be optimized for the specific LC column and mass spectrometer being used.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Resolution | 70,000 |
| MS2 Resolution | 17,500 |
| Scan Range (MS1) | m/z 100-1000 |
| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) |
Data Analysis and Interpretation
Data analysis involves the identification of d0/d8 peak pairs, peak integration, and calculation of peak area ratios for quantification.
1. Peak Identification:
- Extract ion chromatograms (EICs) for the theoretical m/z of the d0-DMP and d8-DMP derivatized metabolites.
- Confirm co-elution of the d0 and d8 peaks. The mass difference should correspond to the number of deuterium atoms (n x 1.0063 Da). For DMP-d8, this will be approximately 8.05 Da.
2. Quantification:
- Integrate the peak areas for both the d0 (endogenous) and d8 (internal standard) analytes.
- Calculate the peak area ratio (d0/d8).
- Generate a calibration curve using known concentrations of the target analyte and the internal standard to determine the absolute concentration of the endogenous metabolite in the sample.
3. Confirmation of Identity:
- Analyze the MS/MS fragmentation spectra of the d0-DMP derivatized metabolite.
- Look for characteristic neutral losses or fragment ions associated with the DMP tag and the parent metabolite. The presence of these fragments provides high confidence in the structural annotation.
Below is a conceptual diagram illustrating the mass shift observed in the mass spectrum for a DMP-derivatized metabolite and its d8-labeled internal standard.
Figure 2: Conceptual mass spectrum showing the d0-DMP and d8-DMP labeled metabolite pair.
Conclusion
The use of N,N-Dimethylpyrrolidinium-d8 reference standards in conjunction with DMP derivatization provides a powerful and reliable method for the targeted analysis of amine-containing metabolites. This approach effectively addresses common challenges in metabolomics, such as poor chromatographic retention and low ionization efficiency. The incorporation of stable isotope-labeled internal standards ensures high accuracy and precision in quantification by correcting for matrix effects and other sources of experimental variability. The protocols and methodologies outlined in this application note offer a robust framework for researchers in drug development, clinical diagnostics, and fundamental biological research to achieve high-quality, reproducible results in their metabolomic studies.
References
-
Title: A universal derivatization strategy for comprehensive analysis of amine- and phenol-containing submetabolome by liquid chromatography-mass spectrometry Source: Analytical Chemistry URL: [Link]
-
Title: Charge-tagging derivatization of amine-containing metabolites with a novel N,N-dimethylpyrrolidinium reagent for sensitive analysis by liquid chromatography/mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Stable Isotope Labeling in Metabolomics Source: Methods in Molecular Biology URL: [Link]
Synthesis and Application of Deuterated Ionic Liquids Utilizing N,N-Dimethylpyrrolidinium-d8 Chloride as a Versatile Precursor
Introduction: The Strategic Advantage of Deuteration in Ionic Liquids for Advanced Research
In the landscape of pharmaceutical research and materials science, ionic liquids (ILs) have emerged as a pivotal class of compounds, prized for their negligible vapor pressure, high thermal stability, and tunable solvating properties.[1] The strategic incorporation of deuterium, a stable isotope of hydrogen, into the molecular framework of ionic liquids opens up new avenues for innovation, particularly in drug development and analytical sciences. Deuterated compounds can exhibit enhanced metabolic stability, leading to improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2][3] Furthermore, in the realm of analytical chemistry, deuterated standards are indispensable for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a clear signal for quantification and structural elucidation.[2][4]
This technical guide provides a comprehensive overview of the synthesis of deuterated ionic liquids, commencing with the versatile precursor, N,N-Dimethylpyrrolidinium-d8 Chloride. We will delve into the mechanistic principles underpinning the synthetic protocols, offer detailed, step-by-step experimental procedures, and discuss the characterization of the resulting deuterated ionic liquids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterated ionic liquids in their work.
Part 1: Synthesis of the Deuterated Cationic Precursor: N,N-Dimethylpyrrolidinium-d8 Chloride
The cornerstone of the synthesis of a range of deuterated ionic liquids is the preparation of the deuterated cationic precursor. In this case, we focus on the synthesis of N,N-Dimethylpyrrolidinium-d8 Chloride. This process is conceptually divided into two main stages: the synthesis of the deuterated tertiary amine, N-methyl-d3-pyrrolidine-d5, followed by its quaternization to yield the desired quaternary ammonium salt.
Synthesis of N-methyl-d3-pyrrolidine-d5
The synthesis of N-methylpyrrolidine can be achieved through various green chemistry approaches, such as the reaction of 1,4-dibromobutane with methylamine in an aqueous medium.[5][6] To achieve the desired deuteration pattern, commercially available deuterated starting materials would be employed.
Quaternization via the Menschutkin Reaction: Synthesis of N,N-Dimethylpyrrolidinium-d8 Chloride
The Menschutkin reaction, a classic SN2 reaction, is the method of choice for converting a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide.[5][7] In this step, N-methyl-d3-pyrrolidine-d5 is reacted with a deuterated methyl halide, such as methyl-d3 iodide, to yield N,N-Dimethylpyrrolidinium-d8 Iodide. A subsequent salt metathesis reaction can then be performed to obtain the chloride salt.
Experimental Protocol 1: Synthesis of N,N-Dimethylpyrrolidinium-d8 Iodide
Materials:
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methyl-d3-pyrrolidine-d5 (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add methyl-d3 iodide (1.05 equivalents) to the stirred solution at room temperature.[10]
-
Heat the reaction mixture to a gentle reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The product, N,N-Dimethylpyrrolidinium-d8 Iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white solid.
Part 2: Anion Exchange: Tailoring the Properties of the Deuterated Ionic Liquid
With the deuterated N,N-Dimethylpyrrolidinium-d8 cation synthesized as its chloride or iodide salt, the next crucial step is to introduce a variety of anions through an anion exchange reaction. This allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid, such as its viscosity, solubility, and electrochemical window, to suit specific applications. A common and efficient method for anion exchange is the reaction of the halide salt with a lithium or silver salt of the desired anion.[1]
Here, we detail the protocol for the synthesis of N,N-Dimethylpyrrolidinium-d8 bis(trifluoromethylsulfonyl)imide ([DMPyrr-d8][TFSI]), a widely used hydrophobic ionic liquid.
Experimental Protocol 2: Synthesis of N,N-Dimethylpyrrolidinium-d8 bis(trifluoromethylsulfonyl)imide
Materials:
-
N,N-Dimethylpyrrolidinium-d8 Chloride
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)[10]
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N,N-Dimethylpyrrolidinium-d8 Chloride (1.0 equivalent) in deionized water.
-
In a separate vessel, dissolve LiTFSI (1.05 equivalents) in deionized water.
-
Slowly add the LiTFSI solution to the stirred solution of the deuterated pyrrolidinium salt at room temperature. The formation of a biphasic mixture or a precipitate indicates the formation of the hydrophobic ionic liquid.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure N,N-Dimethylpyrrolidinium-d8 bis(trifluoromethylsulfonyl)imide as a liquid or low-melting solid.
Data Presentation
| Compound | Starting Materials | Reaction Type | Typical Yield | Key Characterization Peaks (¹H NMR) |
| N,N-Dimethylpyrrolidinium-d8 Chloride | N-methyl-d3-pyrrolidine-d5, Methyl-d3 chloride | Menschutkin Reaction | >90% | Absence of proton signals corresponding to the N-methyl and pyrrolidine ring protons. |
| N,N-Dimethylpyrrolidinium-d8 bis(trifluoromethylsulfonyl)imide | N,N-Dimethylpyrrolidinium-d8 Chloride, LiTFSI | Anion Exchange | >95% | Absence of proton signals corresponding to the N-methyl and pyrrolidine ring protons. |
Part 3: Characterization of Deuterated Ionic Liquids
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized deuterated ionic liquids. A combination of spectroscopic and analytical techniques is employed.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is primarily used to confirm the absence of protons at the deuterated positions. The lack of signals corresponding to the N-methyl groups and the pyrrolidinium ring protons is a key indicator of successful deuteration.
-
¹³C NMR: Provides information about the carbon backbone of the cation and anion.
-
¹⁹F NMR: Essential for characterizing fluorine-containing anions like TFSI.[11]
-
²H (Deuterium) NMR: Can be used to directly observe the deuterium nuclei and confirm their incorporation into the desired positions.
3.2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated cation and to determine the isotopic purity of the synthesized ionic liquid.
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in the ionic liquid and can be used to monitor the anion exchange process by observing the appearance of characteristic vibrational bands of the new anion.[12]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for deuterated ionic liquids.
Part 4: Applications in Research and Drug Development
The synthesized deuterated ionic liquids, with N,N-Dimethylpyrrolidinium-d8 as the cation, have a wide array of applications:
-
Improving Drug Metabolism and Pharmacokinetics (DMPK): The "deuterium effect" can slow down the metabolic breakdown of a drug molecule, leading to a longer half-life and potentially reduced dosing frequency.[2] Ionic liquids can also be used as novel drug delivery systems.[12]
-
Internal Standards for Bioanalysis: Due to their identical chemical properties but different mass, deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalytical assays.[2]
-
NMR Spectroscopy: Deuterated ionic liquids can serve as non-interfering solvents for NMR studies of various solutes.[4]
-
Neutron Scattering: The difference in neutron scattering length between hydrogen and deuterium makes deuterated materials invaluable for neutron scattering studies to probe the structure and dynamics of ionic liquids and their mixtures.
Safety Precautions
As with all laboratory procedures, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[13][14]
-
Fume Hood: Conduct all reactions involving volatile or hazardous reagents in a well-ventilated fume hood.[2]
-
Handling Reagents: Exercise caution when handling reagents such as methyl iodide, which is a hazardous substance.[8] Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[2]
Conclusion
The synthesis of deuterated ionic liquids using N,N-Dimethylpyrrolidinium-d8 Chloride as a versatile precursor provides a powerful tool for researchers in the pharmaceutical and materials science fields. The ability to tailor the anionic component allows for the creation of a wide range of deuterated ionic liquids with specific properties. The protocols and characterization methods outlined in this guide offer a solid foundation for the successful synthesis and application of these valuable compounds, ultimately enabling advancements in drug discovery, analytical methodology, and fundamental scientific understanding.
References
-
Wikipedia. (n.d.). Menschutkin reaction. Retrieved February 13, 2026, from [Link]
-
chemeurope.com. (n.d.). Menshutkin reaction. Retrieved February 13, 2026, from [Link]
- Nguyen, V. H., Nguyen, A. T., & Phan, T. T. (2016). Green organic synthesis of N-methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237.
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved February 13, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
RSC Publishing. (n.d.). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Hydrophobic Ionic Liquids for Electrochemical Applications. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved February 13, 2026, from [Link]
-
Duke Chemistry. (n.d.). Safety Manual. Retrieved February 13, 2026, from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (n.d.). Li+ Cation Environment, Transport, and Mechanical Properties of the LiTFSI Doped N-Methyl-N-alkylpyrrolidinium+TFSI- Ionic Liquids | The Journal of Physical Chemistry B. Retrieved February 13, 2026, from [Link]
-
RSC Publishing. (n.d.). The structure and hydrogen-bond properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide and DMSO mixtures. Retrieved February 13, 2026, from [Link]
-
Filo. (2025, July 15). Given the following reaction sequence: Image of chemical reaction A com... Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Structure, Chemical Exchange, and Conductivity Mechanism of High Concentration LiTFSI Electrolytes - PMC. Retrieved February 13, 2026, from [Link]
-
UCHEM. (2025, November 19). High-Purity Iodomethane-d3 (CAS 865-50-9) - Reliable Deuterated Methyl Iodide for Research. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Lithium bis(trifluoromethanesulfonyl)imide. Retrieved February 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pozescaf.com [pozescaf.com]
- 3. Given the following reaction sequence: Image of chemical reaction A com.. [askfilo.com]
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- 5. researchgate.net [researchgate.net]
- 6. vjs.ac.vn [vjs.ac.vn]
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- 8. CAS 865-50-9: Methyl-d3 iodide | CymitQuimica [cymitquimica.com]
- 9. myuchem.com [myuchem.com]
- 10. Predict the major products formed when the following amines under... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
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- 14. Safety Manual | Chemistry [chem.duke.edu]
Application Note: Quantitative Proteomics Reference Standard for Dimethyl-Proline Residues
This application note details the design, synthesis, and utilization of a quantitative reference standard for N-terminal Dimethyl-Proline (dmP) residues. While often overshadowed by lysine and arginine methylation, N-terminal proline dimethylation (a modification creating a stachydrine moiety at the protein N-terminus) is a critical PTM found in both prokaryotic (e.g., Ribosomal protein L12) and eukaryotic (e.g., Hsp31, myosin light chains) proteomes.
Because dimethylation of the proline secondary amine creates a permanent quaternary ammonium charge, it significantly alters ionization efficiency, making label-free quantitation unreliable. This protocol establishes a Stable Isotope Labeled (SIL) Reference Standard workflow for absolute quantitation.
Executive Summary
The Challenge: N-terminal proline dimethylation converts the N-terminal secondary amine into a permanently charged quaternary ammonium species (N,N-dimethyl-prolyl). This modification drastically changes the physicochemical properties of the peptide, including retention time (RT) and electrospray ionization (ESI) efficiency. Standard proteomic workflows often miss this modification due to mass-shift confusion (isobaric with ethylation or near-isobaric with formylation) and lack of spectral library matches.
The Solution: A synthetic Heavy-Labeled Dimethyl-Proline Reference Standard . By synthesizing the target peptide with a heavy stable isotope backbone (e.g.,
Scientific Background & Strategy
The Chemistry of Dimethyl-Proline
Unlike primary amines (Lysine, N-term Xaa), Proline is a secondary amine.
-
Unmodified N-term Pro: Secondary amine (
). -
Monomethylation: Tertiary amine (
). -
Dimethylation: Quaternary ammonium (
).
This "Stachydrine" moiety introduces a fixed positive charge that is pH-independent, significantly enhancing sensitivity in positive-mode ESI but altering fragmentation patterns.
Reference Standard Design: The "Spike-In" Strategy
To quantify the endogenous light (L) peptide, we synthesize a heavy (H) version.
-
Backbone: Synthetic peptide matching the target sequence (e.g., E. coli L12 N-terminus: P-S-I-T-K...).
-
Label: C-terminal Heavy Arginine (
) or Lysine ( ). -
Modification: On-resin reductive methylation of the N-terminal Proline using light Formaldehyde (
) and Sodium Cyanoborohydride ( ). -
Result: A standard with a mass shift of +10 Da (due to Arg) relative to the endogenous dimethylated peptide.
Experimental Protocols
Protocol A: Synthesis of Dimethyl-Proline Reference Standards
Rationale: Direct coupling of N,N-dimethyl-proline is difficult due to steric hindrance and solubility. On-resin reductive alkylation is more efficient.
Materials:
-
Fmoc-protected amino acids (Target sequence).[1]
-
Solid Phase Peptide Synthesis (SPPS) resin (e.g., Wang or Rink Amide).
-
Formaldehyde (37% wt. in
). -
Sodium Cyanoborohydride (
). -
Acetic Acid.
-
DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc SPPS protocols. Ensure the C-terminal residue is the Heavy Isotope version.
-
Fmoc Removal: Remove the final N-terminal Fmoc group to expose the Proline secondary amine.
-
On-Resin Methylation (The Critical Step):
-
Wash resin 3x with DMF.
-
Prepare Alkylation Solution : 1% Formaldehyde (v/v) + 50 mM
in DMF containing 1% Acetic Acid. -
Note: Acetic acid is crucial to catalyze iminium ion formation.
-
Incubate resin with solution for 2 hours at room temperature with gentle shaking.
-
Drain and repeat the incubation once to ensure complete dimethylation (conversion to quaternary ammonium).
-
-
Cleavage: Wash resin (DMF, DCM, MeOH). Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate in cold ether, lyophilize, and purify via RP-HPLC.
-
QC: Verify mass using high-resolution MS.
-
Target Mass = [Backbone Mass] + [Heavy Label] + 28.0313 Da (2x Methyl).
-
Protocol B: LC-MS/MS Acquisition (PRM Method)
Rationale: Targeted MS/MS is required for sensitivity. The fixed charge on Proline alters the fragmentation, often suppressing b-ions and enhancing y-ions or producing specific immonium ions.
Instrument Parameters (Orbitrap Example):
-
Mode: Parallel Reaction Monitoring (PRM).
-
Isolation Window: 1.4 m/z.
-
Resolution: 60,000 (at 200 m/z).
-
AGC Target: 1e5.
-
Max IT: 100 ms.
-
NCE (Collision Energy): 27-30% (Optimized per peptide).
Diagnostic Ions:
-
m/z 98.0964: Dimethyl-Proline Immonium Ion (
). This is the "Stachydrine" fragment and is highly specific for this modification. -
y-ion series: The fixed N-terminal charge often dominates, but if the peptide has a C-terminal Arg/Lys, y-ions remain prominent.
Data Analysis & Visualization
Workflow Diagram
The following diagram illustrates the synthesis and validation logic.
Caption: Workflow for generating and utilizing N-terminal dimethyl-proline SIL standards. The critical step is the on-resin methylation to ensure complete conversion to the quaternary ammonium species.
Fragmentation Logic (The Proline Effect)
Dimethyl-proline creates a "super-Proline effect" due to the fixed charge.
Caption: Fragmentation logic for Dimethyl-Proline peptides. The m/z 98 ion is diagnostic, while y-ions are used for quantitation.
Quantitative Data Summary
Table 1: Comparison of Proline Modifications & Mass Shifts
| Modification | Chemical Structure | Mass Shift ( | Charge State (pH 2) | Diagnostic Feature |
| Unmodified Pro | Secondary Amine | 0.0000 | +1 (Protonated) | m/z 70 Immonium |
| Monomethyl-Pro | Tertiary Amine | +14.0156 | +1 (Protonated) | m/z 84 Immonium |
| Dimethyl-Pro | Quaternary Ammonium | +28.0313 | +1 (Fixed) | m/z 98 Immonium |
| Trimethyl-Pro | Not chemically possible on N-term secondary amine | N/A | N/A | N/A |
Table 2: Troubleshooting the Synthesis
| Observation | Probable Cause | Solution |
| Mass Shift +14 Da (Mono) | Incomplete Methylation | Repeat incubation with fresh HCHO/NaCNBH3. Increase reaction time. |
| Mass Shift +42 Da | Formylation artifact | Avoid formic acid in LC solvents; ensure HCHO is fresh (paraformaldehyde source). |
| Low Yield | Steric hindrance | Use a lower loading resin; ensure efficient mixing. |
References
-
Protein N-terminal Methylation
- Title: "Protein N-terminal methyltransferases: structure, mechanism, and biological functions."
- Source: Biochemistry (2018).
-
Link: [Link]
-
Reductive Methylation Protocol
-
Proline Fragmentation (The Proline Effect)
- Title: "Fragmentation reactions of deproton
- Source: Journal of Mass Spectrometry (2004).
-
Link: [Link]
-
Stachydrine (Dimethyl-Proline)
- Title: "Proline betaine: A sensitive biomarker for citrus consumption."
- Source: American Journal of Clinical Nutrition.
-
Link: [Link]
Sources
Application Note & Protocol: High-Throughput and Robust Sample Preparation for LC-MS Analysis Using Deuterated Pyrrolidinium Standards
Abstract
This document provides a comprehensive guide to the principles and execution of sample preparation for the quantitative analysis of pyrrolidinium compounds in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). We detail a robust protocol centered on the use of deuterated pyrrolidinium internal standards, a cornerstone of high-fidelity bioanalysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to achieve the highest levels of accuracy, precision, and reproducibility in their analytical workflows. We will delve into the causality behind key experimental choices, from initial sample handling to final extract preparation, ensuring a self-validating system that meets stringent regulatory expectations.
Introduction: The Imperative for Accuracy in Quantitative Bioanalysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive tool for the quantification of analytes in complex matrices due to its exceptional sensitivity and selectivity.[1] However, the accuracy of LC-MS data is not guaranteed by the instrumentation alone; it is critically dependent on the sample preparation workflow. Complex biological samples, such as plasma, serum, or tissue homogenates, contain a myriad of endogenous components like proteins, lipids, and salts.[2] These components can cause significant "matrix effects," leading to ion suppression or enhancement, which can severely compromise the accuracy, precision, and sensitivity of the analysis.[3][4]
To counteract these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed.[5][6] IDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[5] This SIL compound, often a deuterated analog, serves as an internal standard (IS). Because the deuterated IS is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[7] By calculating the ratio of the analyte's signal to the IS's signal, variations arising from sample loss, matrix effects, and instrument drift are effectively normalized, ensuring highly accurate and reliable quantification.[7] This approach is recognized as the "gold standard" by regulatory bodies like the FDA.[8][9]
This guide focuses specifically on the use of deuterated pyrrolidinium standards for the analysis of related target compounds. The protocols provided are designed to be robust, reproducible, and adaptable to high-throughput environments.
Core Principles: Why Deuterated Standards are the Gold Standard
The superiority of deuterated internal standards over other types of internal standards (e.g., structural analogs) stems from their near-identical physicochemical properties to the analyte.[1][7]
Key Advantages:
-
Co-elution with Analyte: Deuterated standards typically co-elute with the target analyte during chromatographic separation. This is crucial because it ensures that both the analyte and the IS experience the same matrix effects at the same time in the mass spectrometer's ion source, allowing for accurate correction.[1][8]
-
Correction for Sample Loss: Any loss of the analyte during the multi-step sample preparation process (e.g., protein precipitation, extraction, evaporation) will be mirrored by a proportional loss of the deuterated IS.[10] The analyte/IS ratio remains constant, preserving the quantitative integrity of the measurement.[5]
-
Mitigation of Ionization Variability: The deuterated IS compensates for fluctuations in the ionization efficiency within the mass spectrometer's source, which can be caused by matrix components or instrument instability.[7][11]
-
Distinguishable by Mass: The replacement of hydrogen atoms with deuterium increases the mass of the IS, making it easily distinguishable from the analyte by the mass spectrometer, while having a negligible effect on its chemical behavior.[8][10]
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chromatographic Behavior | Nearly identical to analyte; co-elutes | Different retention time; does not co-elute |
| Matrix Effect Compensation | High; experiences the same ion suppression/enhancement | Low to moderate; experiences different matrix effects |
| Recovery Correction | High; tracks analyte loss accurately | Moderate; recovery may differ from analyte |
| Accuracy & Precision | Typically <5% Bias | Can be >20% Bias |
| Regulatory Acceptance | Gold standard; preferred by FDA and EMA[8] | Acceptable, but requires more rigorous validation |
Table 1: Comparison of Deuterated vs. Structural Analog Internal Standards.
Experimental Protocols: A Validated Workflow for Plasma Samples
This section details a step-by-step protocol for the extraction of pyrrolidinium compounds from human plasma. The workflow is designed for a 96-well plate format, making it suitable for high-throughput analysis.
Reagents and Materials
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Deuterated Pyrrolidinium Internal Standard (IS) Stock Solution (e.g., 1 mg/mL in Methanol)
-
Analyte Stock Solution (e.g., 1 mg/mL in Methanol)
-
Acetonitrile (ACN), HPLC or MS-grade
-
Methanol (MeOH), HPLC or MS-grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
96-well collection plates (2 mL)
-
Protein precipitation filter plates (e.g., Thermo Scientific SOLAµ) or standard 96-well plates
-
Plate sealer
-
Vortex mixer
-
Centrifuge with plate rotor (if not using filter plates)
-
Positive pressure manifold or vacuum manifold (for filter plates)
-
Nitrogen evaporator
Preparation of Working Solutions
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated pyrrolidinium standard in acetonitrile. A typical concentration is between 50-200 ng/mL. This solution will also serve as the protein precipitation solvent. The concentration should be chosen to yield a robust signal in the LC-MS system.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of quality control samples (Low, Mid, High) by spiking the appropriate amount of analyte stock solution into blank human plasma.
Sample Preparation Workflow: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[12] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.[13][14]
Step-by-Step Protocol:
-
Aliquot Sample: Using a calibrated pipette, aliquot 50 µL of plasma (calibrators, QCs, or unknown samples) into the wells of a 96-well plate.
-
Add IS and Precipitate: Add 150 µL of the IS Spiking Solution (in acetonitrile) to each well.[14] The 3:1 ratio of ACN to plasma is effective for protein removal.[13] Adding the IS at this early stage is critical for ensuring it tracks the analyte through the entire workflow.[10][15]
-
Mix: Seal the plate and vortex thoroughly for 5 minutes. This step ensures complete mixing and efficient protein precipitation.[12]
-
Separate Supernatant:
-
Using a Filter Plate: Place the filter plate on top of a clean 96-well collection plate. Apply positive pressure or a vacuum to filter the supernatant through, leaving the precipitated proteins behind. This is the preferred method for high-throughput automation.[13]
-
Using Centrifugation: If using a standard plate, centrifuge at ~4000 x g for 10 minutes to pellet the precipitated proteins.[16] Carefully transfer the supernatant to a new 96-well plate.
-
-
Evaporate: Place the collection plate in a nitrogen evaporator and dry the contents at approximately 40°C. This step concentrates the analyte and allows for solvent exchange.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the chromatography, preventing peak distortion.
-
Inject: Seal the plate and place it in the LC-MS autosampler for analysis.
Alternative Workflow: Solid-Phase Extraction (SPE)
For analytes requiring lower detection limits or for matrices with more significant interference, Solid-Phase Extraction (SPE) provides a more thorough cleanup than protein precipitation.[17][18] SPE can selectively isolate the analyte from matrix components, resulting in a cleaner extract and reduced ion suppression.[2][17] A mixed-mode or reversed-phase SPE cartridge is often suitable for pyrrolidinium compounds.[19][20]
Protocol Outline:
-
Pre-treatment: Dilute plasma with an acidic buffer after adding the deuterated IS.
-
Condition: Prime the SPE sorbent with methanol, followed by water or an equilibration buffer.[18]
-
Load: Pass the pre-treated sample through the SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and IS.
-
Elute: Elute the analyte and IS with a strong solvent.
-
Evaporate and Reconstitute: As described in the protein precipitation protocol.
Method Validation and System Suitability
A robust sample preparation protocol is the foundation of a validated bioanalytical method. During method validation, the following parameters, as recommended by FDA guidance, must be assessed:[9][21]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations over several days. The use of a deuterated IS should yield precision (%CV) and accuracy (%Bias) values within 15% (20% at the Lower Limit of Quantification).[22]
-
Matrix Effect: Quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.[3][4] The IS-normalized matrix factor should be consistent across different lots of the biological matrix.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A consistent, though not necessarily 100%, recovery is desired.[23]
-
Stability: Analyte stability must be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Consistent IS response across all samples (calibrators, QCs, and unknowns) is a key indicator of a well-controlled analytical process.[24][25] Significant variability in the IS signal may indicate issues with sample preparation, matrix effects, or instrument performance that warrant investigation.[24]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Signal | Inconsistent sample/reagent pipetting; Incomplete protein precipitation; Clogging of filter plate or SPE cartridge. | Verify pipette calibration; Increase vortexing time or ACN volume; Centrifuge sample before SPE loading.[24] |
| Poor Analyte Recovery | Suboptimal precipitation/SPE conditions; Analyte degradation. | Optimize pH of extraction solvents; Use a different SPE sorbent; Check analyte stability. |
| Significant Matrix Effects (Ion Suppression) | Insufficient sample cleanup; Co-elution of phospholipids or other endogenous species. | Switch from protein precipitation to a more selective SPE method; Optimize chromatography to separate analyte from interfering peaks.[3][26] |
| Peak Shape Distortion | Mismatch between reconstitution solvent and initial mobile phase. | Ensure reconstitution solvent is weaker than or identical to the initial mobile phase. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
The successful implementation of a quantitative LC-MS assay relies heavily on a well-designed and meticulously executed sample preparation protocol. The use of deuterated pyrrolidinium internal standards is a non-negotiable element for achieving the highest level of data quality and regulatory compliance. By acting as a nearly perfect chemical mimic of the analyte, the deuterated standard provides robust correction for the inevitable variations that occur during sample processing and analysis. The protein precipitation method detailed here offers a balance of speed, simplicity, and effectiveness suitable for high-throughput bioanalysis, while SPE provides a more rigorous cleanup when required. By understanding the principles behind each step and adhering to a validated protocol, researchers can generate accurate and reproducible data, ensuring confidence in their quantitative results.
References
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
-
Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Stahnke, H., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Tan, S. K., et al. (2010). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Semantic Scholar. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). OPTIMIZED PASS-THROUGH SPE CLEANUP FOR LC-MS/MS MULTI-RESIDUE VETERINARY DRUG ANALYSIS. Retrieved from [Link]
-
Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
-
Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Retrieved from [Link]
-
Cohen, L. H., & Zhao, Z. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]
-
Ijeoma, O. U., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Retrieved from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]
-
Ishida, Y., et al. (2010). Sample cleanup using solid-phase dispersive extraction for determination of vancomycin in serum. Journal of Chromatography B. Retrieved from [Link]
-
Islam, R., et al. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis. Retrieved from [Link]
-
Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Manzo, C., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Yuan, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Retrieved from [Link]
-
Chromatography Forum. (2013, January 11). Best way for the precipitation of protein in plasma HPLC. Retrieved from [Link]
-
Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Retrieved from [Link]
-
Wang, J., et al. (2013). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B. Retrieved from [Link]
-
Kowalski, P., et al. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. Retrieved from [Link]
-
LabRoots. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Retrieved from [Link]
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study.... Retrieved from [Link]
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]
Sources
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- 19. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to dry hygroscopic N,N-Dimethylpyrrolidinium-d8 Chloride effectively
Case ID: DRY-D8-QUAT Subject: Moisture Removal from Hygroscopic Deuterated Quaternary Ammonium Salts Status: Active Guide Assigned Specialist: Senior Application Scientist, Isotope & Electrolyte Division
Executive Summary & Diagnostic
The Problem: N,N-Dimethylpyrrolidinium-d8 Chloride is an expensive, isotopically labeled quaternary ammonium salt. Like its non-deuterated counterpart, it is extremely hygroscopic .
-
The Symptom: The salt turns into a sticky "goo," a viscous oil, or clumps aggressively upon exposure to air.
-
The Risk: Water contamination introduces a massive HDO/H₂O peak in your NMR spectra (approx. 4.79 ppm in D₂O), obscuring the residual solvent signals you are trying to quantify. In electrochemical applications, trace water narrows the electrochemical window.
Diagnostic: How wet is your sample?
| State | Water Content (Est.) | Recommended Protocol |
| Free-flowing white powder | < 500 ppm | Protocol B (Maintenance Drying) |
| Clumped / Sticky solid | 0.5% - 2% | Protocol A (Azeotropic Removal) |
| Viscous Oil / Liquid | > 2% (Deliquesced) | Protocol A (Aggressive Azeotropy) |
The Protocols
Protocol A: The Azeotropic "Reset" (Gold Standard)
Use this for oils, sticky solids, or when absolute anhydrous purity is required.
The Science: Heating a quat salt under vacuum often fails to remove the last traces of water because the ion-dipole interactions between the salt and water are stronger than the thermal energy applied. Azeotropic distillation uses a solvent carrier (entrainer) to mechanically "lift" water molecules out of the lattice at lower temperatures.
Reagents Required:
Step-by-Step Workflow:
-
Dissolution: Dissolve your "wet" N,N-Dimethylpyrrolidinium-d8 Chloride in the minimum amount of anhydrous Acetonitrile .
-
Why? Toluene alone will not dissolve the salt. You need a homogeneous solution to release trapped water from the crystal lattice.
-
-
Entrainment: Add Toluene to the solution (Ratio: 3 parts Toluene to 1 part MeCN solution).
-
Why? Toluene forms a positive azeotrope with water (boiling point 85°C) and with MeCN/Water.
-
-
Evaporation: Rotavap the mixture at 50–60°C under reduced pressure until a solid residue remains.
-
Observation: The solution may turn cloudy as the MeCN evaporates and the salt crashes out. This is good; the toluene is carrying the water away.
-
-
Repetition: Repeat steps 1-3 three times .
-
Critical: Do not skip the repetition. The first pass removes bulk water; the subsequent passes remove lattice-bound moisture.
-
-
Final Strip: Perform one final evaporation using only Acetonitrile to remove trace toluene.
Figure 1: The Azeotropic Drying Cycle. Repetition is the key to breaking the water-ion interaction.
Protocol B: High-Vacuum Desiccation (Maintenance)
Use this for final polishing or storage.
The Setup:
-
Apparatus: Abderhalden drying pistol or a high-quality vacuum desiccator.
-
Desiccant: Phosphorus Pentoxide (
) is mandatory. Silica gel is too weak for this salt. -
Temperature: 60°C.
Procedure:
-
Place the salt in a vial (cap off) inside the drying chamber.
-
Ensure fresh
is in the desiccant tray. -
Apply high vacuum (< 0.1 mbar) for 24 hours .
-
Backfill with Argon before opening.
Handling & Storage (The "Chain of Custody")
Once dried, the salt is a "moisture magnet." You must break the contact with atmospheric humidity immediately.
Correct Storage Architecture:
-
Primary Container: Amber glass vial with a PTFE-lined septum cap.
-
Secondary Containment: The vial should be stored inside a secondary jar containing a pouch of activated molecular sieves or Drierite.
-
Tape Seal: Parafilm is permeable to water vapor over time. Use electrical tape or specialized vinyl tape for long-term storage.
Handling for NMR:
-
Do not weigh the salt on an open balance bench.
-
Method: Tare your NMR tube + cap. In a glovebox (or glove bag), add the salt. Cap it. Weigh the tube outside to determine mass.
-
Solvent: Use ampoule-sealed deuterated solvents (e.g.,
, ) to prevent re-introducing water.
Troubleshooting & FAQ
Q: The salt turned into an oil during drying and won't solidify. Did I decompose it?
-
A: Likely not.[3] Quaternary ammonium salts often form supercooled liquids . They are chemically stable but kinetically stuck in a liquid state.
-
Fix: Scratch the side of the flask with a glass rod (under inert gas flow) or add a tiny "seed" crystal of dry salt to induce crystallization. If it remains an oil, it may still contain significant solvent (toluene). Run Protocol A, Step 5 (MeCN strip) again.
-
Q: Will heating above 100°C dry it faster?
-
A: Avoid this. While the salt is stable, high heat can trigger a Hofmann elimination-type degradation (releasing methyl chloride and leaving a tertiary amine), especially if traces of base are present. 60–80°C under high vacuum is the safe zone.
Q: I see a peak at 3.3 ppm in my NMR after drying. What is it?
-
A: That is likely Methanol or residual water exchanging with the solvent. If you used Methanol to transfer the salt, it binds tightly. Switch to Acetonitrile for transfers. If the peak is broad and moves with concentration, it is water.
Q: Can I use Benzene instead of Toluene?
-
A: Yes, Benzene is an excellent azeotrope for water, but Toluene is safer and generally effective enough. If you must use Benzene, follow strict safety protocols for carcinogens.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying quaternary ammonium salts via azeotrope).
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. (Detailed analysis of water removal from quats/ionic liquids).
-
Clare, B. R., et al. (2010). Purification of Ionic Liquids for Electrochemical Applications. Journal of The Electrochemical Society. (Discusses the impact of impurities and drying on electrochemical windows).
-
Sigma-Aldrich Technical Bulletin AL-134 . Handling and Storage of Organometallics and Hygroscopic Compounds. (General best practices for handling air-sensitive salts).
Sources
Removing water peaks from N,N-Dimethylpyrrolidinium-d8 NMR spectra
Technical Support Center: NMR Spectroscopy Division Topic: Water Suppression & Removal in N,N-Dimethylpyrrolidinium-d8 Ionic Liquids Ticket ID: NMR-IL-H2O-SUP
Executive Summary
You are working with N,N-Dimethylpyrrolidinium-d8 ([Pyr11]-d8) , a deuterated ionic liquid (IL) solvent. The primary challenge with pyrrolidinium-based ILs is their extreme hygroscopicity . Even "hydrophobic" anions (like TFSI or FSI) absorb atmospheric moisture, resulting in a water peak (
This guide provides a two-phase solution:
-
Physical Elimination: Protocols to chemically/physically dry the sample before it enters the magnet.
-
Spectral Suppression: Pulse sequences to silence the signal during acquisition.
Phase 1: Physical Elimination (The "Hardware" Fix)
Goal: Reduce water content to <50 ppm before acquisition.
Ionic liquids hold water in "pockets" between ions. Standard organic solvent drying techniques (like adding sodium sulfate) often fail or contaminate the viscous matrix.
Protocol A: The "Ultra-Dry" Preparation Workflow
Prerequisite: All glass (NMR tubes, pipettes) must be oven-dried at 150°C for >12 hours.
-
Vacuum Drying (The Bulk Removal):
-
Place the [Pyr11]-d8 sample in a Schlenk tube.
-
Heat to 60–80°C under high vacuum (<0.1 mbar) for 24–48 hours .
-
Why: Viscosity hinders diffusion. Heat lowers viscosity, allowing deep-seated water molecules to escape the ionic matrix.
-
-
Molecular Sieve Treatment (The Polishing Step):
-
Use 3Å Molecular Sieves (activated at 300°C).
-
Add sieves directly to the bulk solvent (approx. 5% w/w).
-
Allow to stand for 48 hours.
-
Warning: Do not use powdered sieves; the dust will form a suspension in the viscous IL that is impossible to filter, ruining the shim.
-
-
NMR Tube Loading:
-
Perform transfer in a glovebox or under a dry
stream.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pro-Tip: If using a glovebox is impossible, use a J. Young NMR tube (with a Teflon valve) rather than a standard cap. Standard plastic caps are permeable to water vapor over long experiments.
-
Visualization: Drying Workflow
Figure 1: Step-by-step drying workflow for hygroscopic ionic liquids. Note the emphasis on heat + vacuum due to viscosity.
Phase 2: Spectral Suppression (The "Software" Fix)
Goal: Eliminate the residual water peak without distorting the baseline or analyte signals.
If physical drying is insufficient, use pulse sequences. In [Pyr11]-d8, water peaks are often broad due to viscosity (
Decision Matrix: Choosing the Right Pulse Sequence
| Feature | Presaturation (zgpr) | Excitation Sculpting (zgesgp) | WET (wet) |
| Mechanism | Low-power RF irradiation on water resonance. | Gradient-based echo to dephase water. | Multiple selective pulses.[1] |
| Best For | Trace water (<1%); Analytes far from water. | High water content; Analytes near water.[2] | Multiple solvent peaks.[3][4][5][6] |
| Baseline | Can cause "rolling" baseline.[5] | Flat, clean baseline. | Generally good. |
| Analyte Impact | High Risk: Saturation transfer to exchangeable protons (-OH, -NH). | Low Risk: Minimal effect on exchangeables. | Low risk. |
| Viscosity Tolerance | Low (Broad peaks require high power). | High (Works well with broad lines). | Medium. |
Recommended Protocol: Excitation Sculpting (zgesgp)
For viscous ionic liquids, Excitation Sculpting is the gold standard because it handles broad lines better than presaturation and does not rely on long relaxation times.
-
Acquire Standard 1H Spectrum:
-
Run a standard zg30 scan.
-
Locate the water peak center (O1). In [Pyr11]-d8, this is typically 2.2 ppm – 3.5 ppm (highly variable depending on the anion and water concentration). Do not assume it is at 4.7 ppm.
-
-
Set Parameters:
-
Select pulse program: zgesgp (Bruker) or Watergate equivalent.
-
Set O1 (offset) exactly to the water resonance frequency.
-
Optimize p12 (gradient pulse duration) if signal loss is observed.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 - 1.0 Hz) to smooth the baseline noise caused by the suppression notch.
-
Visualization: Pulse Sequence Logic
Figure 2: Decision tree for selecting the correct water suppression technique based on analyte chemistry.
Troubleshooting & FAQs
Q1: The water peak in my [Pyr11]-d8 spectrum is drifting during the experiment. Why? A: This is a temperature equilibrium issue.
-
Mechanism: The chemical shift of water in ILs is highly temperature-dependent (hydrogen bonding networks shift with T).
-
Fix: Ionic liquids have high heat capacity and viscosity. They take longer to equilibrate than chloroform. Allow the sample to sit in the probe for at least 20 minutes at the target temperature before locking/shimming.
Q2: I used presaturation, and my analyte signals disappeared. Why? A: You likely experienced Saturation Transfer .
-
Mechanism: If your analyte has protons that exchange with water (e.g., -NH or -OH groups), saturating the water signal also saturates your analyte protons via chemical exchange.
-
Fix: Switch to Excitation Sculpting (zgesgp) or WATERGATE . These methods rely on coherence selection gradients rather than saturation, preserving exchangeable protons.
Q3: The water peak is extremely broad (>50 Hz). Suppression isn't working. A: This is due to the high viscosity of the IL.
-
Fix 1 (Temperature): Increase the probe temperature (e.g., to 310K or 320K) to lower viscosity and sharpen the lines. Check analyte stability first.
-
Fix 2 (Shimming): Viscous samples require rigorous shimming. Use topshim tune a (Bruker) to optimize the Z-gradients specifically for the sample's magnetic susceptibility.
Q4: Can I just add
References
-
Water in Ionic Liquids (Chemical Shifts & Interactions)
- Title: Properties of W
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Suppression Techniques (Excitation Sculpting vs Presat)
-
Drying Protocols for ILs
-
General NMR Solvent Handling
Sources
- 1. ethz.ch [ethz.ch]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ukisotope.com [ukisotope.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of Pyrrolidinium Salts in Acetonitrile
Welcome to the technical support center for handling pyrrolidinium salts in acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrrolidinium salts in acetonitrile?
Pyrrolidinium salts, a class of ionic liquids (ILs), generally exhibit good solubility in polar aprotic solvents like acetonitrile.[1][2] This is attributed to favorable ion-dipole interactions between the pyrrolidinium cation and the nitrile group of acetonitrile. However, the solubility is not universal and is significantly influenced by the nature of both the cation and the anion, as well as the specific experimental conditions.[1][3][4]
Key factors influencing solubility include:
-
Cation Structure: The length of the alkyl chain on the pyrrolidinium ring plays a crucial role. Longer alkyl chains can decrease solubility in polar solvents like acetonitrile due to increased nonpolar character.[3]
-
Anion Type: The choice of anion has a profound effect on solubility.[4][5] For instance, salts with anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻) tend to be more soluble in acetonitrile than those with halide anions (e.g., Br⁻, Cl⁻).[1][4]
-
Temperature: For most salts, solubility in acetonitrile increases with temperature.[3]
-
Purity of Salt and Solvent: Impurities, particularly water, in either the pyrrolidinium salt or the acetonitrile can significantly reduce solubility.[6]
Q2: I'm observing incomplete dissolution of my pyrrolidinium salt in acetonitrile at room temperature. What are the likely causes?
Incomplete dissolution is a common issue that can often be traced back to one or more of the following factors:
-
Approaching Saturation Limit: You may be attempting to dissolve the salt at a concentration that exceeds its intrinsic solubility in acetonitrile at the current temperature.
-
Purity Issues: The presence of impurities in your salt can lower its solubility. These impurities might be residual starting materials from the synthesis or degradation products. Similarly, water contamination in the acetonitrile can hinder the dissolution of hydrophobic ionic liquids.[7]
-
Kinetic Limitations: Dissolution is not always an instantaneous process. Even if the salt is soluble at the target concentration, it may require more time or energy to fully dissolve.
-
Incorrect Salt Structure: It's possible that the structure of your specific pyrrolidinium salt (e.g., long alkyl chains, certain anions) inherently has low solubility in acetonitrile.[1][3]
Q3: How does the structure of the pyrrolidinium cation and the accompanying anion affect solubility in acetonitrile?
The molecular structure of the ionic liquid is a primary determinant of its physical properties, including solubility.
Cation Effects:
-
Alkyl Chain Length: Increasing the length of the alkyl substituent on the pyrrolidinium cation generally decreases its solubility in polar solvents like acetonitrile and increases its solubility in nonpolar solvents.[3] This is due to the increasing van der Waals interactions between the long alkyl chains, which can favor aggregation over solvation by the polar acetonitrile molecules.
-
Symmetry: The symmetry of the cation can influence its packing in the crystal lattice. Less symmetric cations often have lower lattice energies, which can lead to higher solubility.
Anion Effects:
-
Size and Charge Delocalization: Larger anions with more delocalized charge, such as bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻), tend to form salts with lower lattice energies.[4] This weaker interaction between the cation and anion in the solid state makes it easier for the solvent to surround and dissolve the individual ions, leading to higher solubility in acetonitrile.
-
Hydrogen Bonding Capability: Anions that are strong hydrogen bond acceptors, like halides (Cl⁻, Br⁻), can interact strongly with protic impurities (like water) in the acetonitrile, which can sometimes lead to decreased solubility of the salt itself.
The interplay between the cation and anion is critical. For example, a pyrrolidinium cation with a short alkyl chain paired with a large, charge-delocalized anion will likely have high solubility in acetonitrile.[1][4]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Problem 1: My pyrrolidinium salt is not dissolving, or is dissolving very slowly.
This is the most frequent issue. Follow this troubleshooting workflow to identify and solve the problem.
Caption: A stepwise workflow for troubleshooting pyrrolidinium salt solubility issues.
Step 1: Perform Basic Checks
Before proceeding to more advanced techniques, ensure the fundamentals are correct.
-
Verify Purity:
-
Solvent: Use high-purity, anhydrous acetonitrile. Water is a common impurity that can significantly impact the solubility of many ionic liquids.[6] Consider using a freshly opened bottle or a solvent from a purification system.
-
Pyrrolidinium Salt: Confirm the purity of your salt. Impurities from synthesis can act as insoluble matter. If you synthesized the salt yourself, ensure it has been properly purified, for example, by recrystallization or washing, and thoroughly dried under vacuum to remove residual solvents and water.
-
-
Check Concentration:
-
Double-check your calculations to ensure you are not trying to prepare a supersaturated solution. Consult literature for known solubility data for your specific salt if available.
-
Step 2: Apply Gentle Heating
-
Rationale: The solubility of most salts increases with temperature.[3] Applying gentle heat provides the system with the necessary energy to overcome the lattice energy of the salt and promote dissolution.
-
Protocol:
-
Place your vessel containing the acetonitrile and pyrrolidinium salt in a water bath or on a stirrer hotplate set to a low temperature (e.g., 30-40°C).
-
Stir the mixture continuously.
-
Visually monitor for dissolution. Caution: Avoid excessive heat, which can lead to solvent evaporation and potential decomposition of thermally sensitive salts.
-
Step 3: Utilize Sonication
-
Rationale: Sonication uses high-frequency sound waves to induce cavitation in the liquid.[8] The collapse of these cavitation bubbles generates localized high-energy shockwaves that can break apart solid agglomerates, increasing the surface area exposed to the solvent and accelerating dissolution.[9][10]
-
Protocol:
-
Place the sealed vial containing the suspension into an ultrasonic bath.
-
Sonicate for short intervals (e.g., 2-5 minutes) to prevent significant heating of the sample.[6]
-
After each interval, visually inspect the solution. Allow the sample to cool to room temperature if necessary before continuing.
-
Step 4: Consider a Co-Solvent
-
Rationale: If the salt remains insoluble, the polarity of the solvent system may not be optimal. Adding a small amount of a co-solvent can modify the overall polarity and improve solvation.
-
Protocol:
-
Choose a co-solvent that is miscible with acetonitrile and in which your salt is known to be soluble. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[6][11]
-
Add the co-solvent dropwise to your suspension while stirring vigorously.
-
Start with a very small amount (e.g., 1-5% by volume).
-
Observe for any signs of dissolution.
-
Table 1: Co-solvent Selection Guide
| Co-Solvent | Polarity | Notes |
| DMF | High | Highly polar, good for many ionic salts. |
| DMSO | High | Very high polarity, strong coordinating solvent. |
| NMP | High | Can enhance solubility through both cosolvency and complexation.[11] |
| Methanol | High (Protic) | Can improve solubility of more hydrophilic salts but may alter chemical reactivity.[12] |
Problem 2: The salt dissolves initially but then precipitates out of solution.
This phenomenon can occur due to a few reasons:
-
Temperature Fluctuation: If you dissolved the salt with heating, it might be precipitating as the solution cools to room temperature. This indicates that you created a supersaturated solution.
-
Slow Crystallization: Some salts may form a metastable supersaturated solution that slowly crystallizes over time.
-
Reaction with Impurities: Trace impurities (e.g., water) in the acetonitrile could be slowly reacting with the salt to form a less soluble product.
Troubleshooting Steps:
-
Maintain Temperature: If the process requires the salt to be in solution, maintain a slightly elevated temperature throughout your experiment.
-
Work at a Lower Concentration: The most straightforward solution is to work at a concentration that is known to be stable at room temperature.
-
Ensure Solvent Purity: Use rigorously dried acetonitrile to minimize the risk of reactions with water.
III. Data and Protocols
Experimental Protocol: Determining Approximate Solubility
This protocol provides a method to estimate the solubility of a pyrrolidinium salt in acetonitrile at a specific temperature.
-
Preparation: Add a known volume of acetonitrile (e.g., 1.0 mL) to a small, sealable vial equipped with a magnetic stir bar.
-
Initial Addition: Add a small, pre-weighed amount of the pyrrolidinium salt (e.g., 10 mg) to the acetonitrile.
-
Equilibration: Stir the mixture at a constant temperature for at least 1-2 hours to ensure it reaches equilibrium.
-
Observation: If the salt completely dissolves, add another pre-weighed portion of the salt.
-
Repeat: Continue adding small portions of the salt until a small amount of undissolved solid remains after prolonged stirring (e.g., >4 hours).
-
Calculation: The approximate solubility is the total mass of the dissolved salt divided by the volume of the solvent (e.g., in mg/mL or mol/L).
Caption: Workflow for the experimental determination of approximate solubility.
IV. References
-
Ferdeghini, C., Mezzetta, A., D'Andrea, F., Pomelli, C.S., Guazzelli, L., & Guglielmero, L. (2021). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials. [Link]
-
Oda, S., Kufel, J., Hoshikawa, T., Ootahara, Y., & Hagiwara, R. (2024). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. Scientific Reports. [Link]
-
Tariq, M., et al. (2012). Effect of alkyl chain length and temperature on volumetric, acoustic and apparent molar properties of pyrrolidinium based ionic liquids in acetonitrile. ResearchGate. [Link]
-
Singh, T., & Kumar, A. (2007). Effect of anion and alkyl chain length on the structure and interactions of N-alkyl pyridinium ionic liquids. ResearchGate. [Link]
-
MacFarlane, D. R., et al. (2001). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. ResearchGate. [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar Inc.[Link]
-
The Bumbling Biochemist. (2022). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar Inc.[Link]
-
Chen, J. (2023). Are acetonitrile and water mutually soluble under all conditions? LinkedIn. [Link]
-
Hmaidi, K., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. [Link]
-
Singh, P. P., & Sharma, V. K. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research. [Link]
Sources
- 1. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uhplcslab.com [uhplcslab.com]
- 8. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. youtube.com [youtube.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of N,N-Dimethylpyrrolidinium-d8 Chloride
Core Directive: The Physics of Isotopic Instability
You are likely utilizing N,N-Dimethylpyrrolidinium-d8 Chloride as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry or NMR quantification. The integrity of your data relies entirely on the assumption that the deuterium label is permanent.
It is not.
In quaternary ammonium salts, the positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent
If your
The Mechanism of Failure (Ylide Formation)
The exchange occurs via a nitrogen ylide intermediate . Unlike amide back-exchange which is fast and ubiquitous, this carbon-based exchange is slower but thermodynamically driven by pH and temperature.
Figure 1: The mechanism of base-catalyzed deuterium exchange at the
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific anomalies reported by users handling pyrrolidinium-based ionic liquids and standards.
Scenario A: "My LC-MS signal for the Internal Standard (IS) is decreasing over the run time."
Diagnosis: On-column Back-Exchange. Root Cause: The mobile phase often contains water (protic) and the pH might be neutral or slightly basic (e.g., Ammonium Acetate pH 6-7). While the residence time is short, repeated injections from an autosampler sitting at room temperature accelerate the exchange. The Fix:
-
Lower the pH: Acidify your mobile phase and sample matrix. Formic acid (0.1%) is usually sufficient to quench the ylide formation.
-
Temperature Control: Set the autosampler to 4°C. Exchange rates drop significantly with temperature (Arrhenius equation).
Scenario B: "H-NMR shows a multiplet at 3.4-3.6 ppm where it should be silent."
Diagnosis: Solvent Contamination or "Evaluation Exchange."
Root Cause: You likely dissolved the
-
Verify Solvent Purity: Use ampouled, 100%
or anhydrous (Acetonitrile-d3). -
Avoid DMSO: DMSO is hygroscopic and often basic. If you must use it, add a trace of acid (e.g., DCl or TFA-d) to buffer the system.
Scenario C: "The solid material is sticky and smells like amine."
Diagnosis: Hofmann Elimination (Degradation). Root Cause: Exposure to strong base or excessive heat can cause the ring to open or methyl groups to cleave, destroying the compound entirely, not just the isotope label. The Fix:
-
Store at -20°C under Argon.
-
Never expose to pH > 9.
Experimental Protocols
Protocol 1: Safe Dissolution & Storage
Objective: Prepare a stock solution without inducing isotopic scrambling.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Acetonitrile (ACN) or Methanol (MeOH) | ACN is aprotic and prevents H-source availability. MeOH is protic but acceptable if acidified. |
| pH Modifier | 0.1% Formic Acid or HCl | Low pH (< 3.0) protonates any potential bases, preventing the initial deprotonation step (ylide formation). |
| Temperature | < 4°C (Ice Bath) | Reduces kinetic energy, slowing the activation of the C-D bond. |
| Container | Amber Glass (Silanized) | Prevents surface catalysis. Some glass surfaces are slightly basic (silanols). |
Protocol 2: QC Check for Isotopic Purity (NMR)
Objective: Quantify the % Deuterium Incorporation before use.
-
Preparation: Dissolve 5 mg of N,N-Dimethylpyrrolidinium-d8 in 600 µL of acidified D2O (D2O + 0.01% DCl). Note: Using neutral D2O allows slow exchange with residual HDO.
-
Internal Standard: Add a known quantity of Maleic Acid (singlet at ~6.3 ppm) as a quantitative reference.
-
Acquisition: Run a standard 1H-NMR (minimum 64 scans).
-
Analysis:
-
Integrate the Maleic Acid peak (set to defined proton count).
-
Inspect the 3.4–3.6 ppm region (
-ring protons) and 3.1 ppm ( -methyls). -
Pass Criteria: Integration of the
-region should be < 1% of the theoretical non-deuterated value.
-
Decision Logic: Solvent Selection
Use this flow to determine the safest solvent for your specific application.
Figure 2: Decision matrix for solvent selection to minimize deuterium loss.
Frequently Asked Questions (FAQ)
Q: Can I use this standard in a pH 7.4 PBS buffer for equilibrium dialysis?
A: Proceed with caution. At pH 7.4, the exchange half-life (
Q: Why does the "d8" designation matter if the methyls are not deuterated?
A: The "d8" refers to the pyrrolidinium ring (
Q: I see a "M+7" peak in my fresh stock. Is it defective?
A: Not necessarily. Isotopic enrichment is rarely 100%. A 98-99% enrichment per position is standard. Statistically, some molecules will be
References
-
IUPAC. (2022). Mechanisms of C-H/C-D Exchange in Quaternary Ammonium Salts. IUPAC Recommendations. Link
-
Sigma-Aldrich. (2025). Stability of Deuterated Internal Standards in Aqueous Solution.[1][2] Technical Bulletin. Link
-
National Institutes of Health (NIH). (2012).
-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of The American Society for Mass Spectrometry. Link -
BenchChem. (2025).[3] Technical Support Center: Preventing Deuterium Exchange in Mass Spectrometry.Link
-
American Chemical Society (ACS). (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry. Chemical Reviews. Link
Sources
Technical Support Center: Resolution of Signal Interference for N,N-Dimethylpyrrolidinium-d8 Workflows
Status: Operational Ticket Focus: Signal Overlap / Crosstalk / Ion Suppression Analyte Class: Quaternary Ammonium Compounds (QACs) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering signal overlap or interference between your analyte (likely N,N-Dimethylpyrrolidinium or a structural analog) and its deuterated internal standard, N,N-Dimethylpyrrolidinium-d8 (DMP-d8) .
Because DMP is a permanently charged Quaternary Ammonium Compound (QAC) , it presents unique challenges in LC-MS/MS:
-
Lack of Retention on C18: It elutes in the void volume, causing massive ion suppression.
-
Fragmentation Crosstalk: Structural isomers or isotopic impurities can "bleed" into the quantitation channel.
-
Memory Effects: QACs are "sticky" and can carry over between runs, creating ghost peaks.
This guide provides a self-validating troubleshooting protocol to isolate and eliminate these interferences.
Module 1: Diagnostic Workflow
Before altering your method, you must identify the type of overlap. Is it Spectral (mass interference) or Matrix-Driven (suppression)?
Interactive Troubleshooting Logic
Figure 1: Decision matrix for isolating the source of LC-MS/MS signal interference.
Module 2: Chromatographic Resolution (The "Separation" Solution)
The Problem: DMP is a polar cation. On a standard C18 column, it elutes with the solvent front (k' < 1). This causes it to co-elute with salts and other matrix components, leading to variable ionization (suppression) and unstable signals.
The Solution: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Strong Cation Exchange (SCX) .
Recommended Column Chemistries
| Column Type | Mechanism | Suitability for DMP | Recommended Mobile Phase |
| HILIC (Amide) | Partitioning into water layer | High | ACN / Water + 10mM Ammonium Formate (pH 3.0) |
| HILIC (Zwitterionic) | Electrostatic + Partitioning | Highest | ACN / Water + 20mM Ammonium Acetate (pH 5-6) |
| C18 (Standard) | Hydrophobic Interaction | Fail | Not recommended (Void volume elution) |
| PFP (Pentafluorophenyl) | Pi-Pi / Dipole | Medium | Methanol / Water + Formic Acid |
HILIC Protocol for DMP-d8
Rationale: HILIC retains polar cations by creating a water-rich layer on the silica surface. High organic content (ACN) drives the analyte into this layer.
-
Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 95% B (Load)
-
1-5 min: 95% B → 60% B (Elute)
-
5-7 min: 60% B (Wash)
-
7-10 min: 95% B (Re-equilibrate - Critical for HILIC)
-
-
Buffer Strength: Ensure at least 10mM buffer concentration to shield residual silanols and improve peak shape for the cationic DMP.
Module 3: Mass Spectrometry Tuning (The "Detection" Solution)
The Problem: "Crosstalk." If your DMP-d8 Internal Standard is not 99.9% pure, it may contain traces of d0 (Analyte). Conversely, if your Analyte concentration is extremely high, its M+8 isotopic abundance (though rare) or a specific fragmentation pathway might mimic the IS.
Optimized MRM Transitions
To avoid overlap, select transitions that are specific to the deuterated moiety.
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Note |
| DMP (Analyte) | 100.1 | 85.1 | 25-35 | Loss of -CH3 |
| DMP (Analyte) | 100.1 | 42.1 | 40-50 | Ring fragmentation |
| DMP-d8 (IS) | 108.1 | 93.1 | 25-35 | Loss of -CD3 (Specific) |
| DMP-d8 (IS) | 108.1 | 46.1 | 40-50 | Ring fragmentation (d-labeled) |
Critical Check: If you see a signal for the Analyte (100.1 > 85.1) while injecting only the IS (DMP-d8), your IS has isotopic impurity .
-
Fix: Dilute the IS concentration until the interference is <20% of your LLOQ (Lower Limit of Quantitation).
Module 4: Sample Preparation (The "Matrix" Solution)
The Problem: Phospholipids and salts from biological matrices often co-elute with DMP in HILIC modes, causing "ion suppression" where the signal simply disappears or fluctuates.
The Solution: Weak Cation Exchange (WCX) Solid Phase Extraction (SPE).
WCX SPE Protocol
Rationale: DMP is a permanent cation. It will bind strongly to a WCX sorbent via ionic exchange, allowing you to wash away neutral and anionic interferences.
-
Condition: Methanol followed by Water.[1]
-
Load: Sample (buffered to pH 6-7). DMP is positively charged regardless of pH, but pH 6 ensures the WCX sorbent is negatively charged.
-
Wash 1: 5% Ammonium Hydroxide in Water (Removes neutrals/zwitterions).
-
Wash 2: Methanol (Removes hydrophobic interferences).
-
Elute: 2% Formic Acid in Methanol. Acidifies the sorbent (neutralizes the carboxylate groups), releasing the cationic DMP.
Frequently Asked Questions (FAQ)
Q1: I see a "ghost peak" of DMP in my blank samples. Is it the d8 standard degrading? A: Unlikely. DMP is chemically stable. This is usually Carryover . QACs stick to stainless steel and injector ports.
-
Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.5% Formic Acid . The acid helps solubilize the cation. Replace PEEK tubing if contamination persists.
Q2: My DMP-d8 signal drops significantly in patient samples compared to solvent standards. A: This is Matrix Effect (Ion Suppression) . The co-eluting matrix is stealing charge in the ESI source.
-
Fix: Switch to the HILIC method described in Module 2. If already using HILIC, increase the Ammonium Formate concentration to 20mM to improve ionization consistency.
Q3: Can I use C18 with Ion Pairing reagents instead of HILIC? A: Technically yes, using reagents like Heptafluorobutyric acid (HFBA).
-
Warning: Ion pairing reagents permanently contaminate LC systems and suppress MS sensitivity. We strongly advise against this for high-sensitivity MS workflows. HILIC is the cleaner, modern alternative.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Focus on Section III.B (Selectivity and Specificity) regarding isotopic interference. Link
-
Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC separations. Journal of Chromatographic Science, 51(7), 684-693. (Authoritative source on HILIC mechanisms for polar compounds). Link
-
Jemal, M., et al. (2003). LC-MS/MS determination of quaternary ammonium drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on QAC analysis). Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the "Crosstalk" phenomenon). Link
Sources
Technical Support Center: Minimizing Weighing Errors for Hygroscopic Deuterated Standards
Welcome to the Technical Support Center for the precise handling and weighing of hygroscopic deuterated standards. This guide is designed for researchers, scientists, and drug development professionals who understand that accuracy in the initial stages of an experiment dictates the quality of the final result. Deuterated standards, while invaluable in mass spectrometry for their ability to act as ideal internal standards, present a unique challenge due to their hygroscopic nature—their tendency to readily absorb moisture from the atmosphere. This moisture uptake can introduce significant errors into weighing, compromising the integrity of entire analytical runs.
This resource provides in-depth, field-proven insights and actionable protocols to mitigate these errors. We will delve into the causality behind experimental choices, ensuring that every step is not just a procedure to be followed, but a principle to be understood.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with hygroscopic deuterated standards.
Q1: My balance reading is continuously increasing while weighing a new deuterated standard. What is happening?
A: This is a classic sign of your standard absorbing atmospheric moisture.[1][2] Hygroscopic materials attract and hold water molecules from the surrounding environment. An analytical balance is sensitive enough to detect these minute mass changes in real-time, resulting in a constantly drifting reading. The rate of weight gain is often influenced by the ambient relative humidity.[3][4]
Q2: How quickly should I complete the weighing process for a hygroscopic compound?
A: As quickly as is feasible while maintaining careful technique. The goal is to minimize the sample's exposure time to the ambient environment.[5] For highly hygroscopic materials, having all necessary tools (spatulas, weighing vessels, etc.) prepared and ready can significantly reduce exposure time. Some protocols, like "weighing by difference," are specifically designed for this purpose.[6]
Q3: Can I dry my hygroscopic deuterated standard in an oven before weighing?
A: This must be approached with extreme caution and is often not recommended without specific guidance from the manufacturer. While gentle heating can remove absorbed water, it also poses a risk of thermal decomposition of the standard.[5][7] Furthermore, for deuterated standards, there is a potential risk of hydrogen-deuterium (H-D) exchange at elevated temperatures, which would compromise the isotopic purity of the standard.[8] If drying is deemed necessary, it should be done under vacuum at a mild temperature, and the stability of the compound under those conditions must be verified.
Q4: What is the ideal weighing vessel for a hygroscopic powder?
A: The ideal vessel minimizes the surface area of the sample exposed to the air.[1][2] Weighing bottles with ground glass stoppers or vials with narrow necks are excellent choices.[1][2] Anti-static weighing boats can also be beneficial, as static charge can interfere with accurate measurement and is often more pronounced in the low-humidity environments sometimes used for weighing hygroscopic materials.[9][10]
Q5: What are the optimal environmental conditions for a balance room?
A: A controlled environment is paramount. The room should be free from drafts, vibrations, and direct sunlight, and have a stable power supply.[11][12] For temperature, stability is key; variations can cause balance drift.[1][2] For humidity, a relative humidity (RH) between 45% and 60% is often recommended as a compromise to minimize both moisture uptake and the effects of static electricity.[13] Very low humidity (<40-45%) can exacerbate static charge issues.[4][13][14]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions and step-by-step protocols for overcoming specific challenges encountered when weighing hygroscopic deuterated standards.
Issue 1: Persistent Balance Drift and Non-Repeatable Measurements
This issue is the most common manifestation of hygroscopicity, often compounded by other environmental factors.
Root Cause Analysis:
-
Moisture Absorption: The primary cause is the continuous uptake of water from the air by the standard.[1]
-
Static Electricity: In an attempt to create a "dry" environment, low humidity can lead to the buildup of static charge on weighing vessels (especially plastic) and the sample itself. This charge exerts forces on the balance pan, causing unstable and erroneous readings.[1][14][15]
-
Temperature Instability: Weighing a sample that is not at thermal equilibrium with the balance will cause air currents (dynamic buoyancy), leading to a drifting reading. A cold sample will appear heavier, and a warm one lighter.[1][2]
Comprehensive Mitigation Protocol:
Step 1: Environmental Control & Acclimatization
-
Verify Room Conditions: Before starting, check that the balance room's temperature and humidity are stable and within the recommended ranges (e.g., Temperature ±1°C, RH 45-60%).[11][13][16]
-
Sample Equilibration: Allow the sealed container of the deuterated standard to equilibrate to the balance room's temperature for at least 30-60 minutes before opening.[17] This prevents moisture condensation on a cold standard.[17]
-
Tool Acclimatization: Ensure all tools, including spatulas and weighing vessels, are also at room temperature.
Step 2: Mitigating Static Electricity
-
Use of Anti-Static Devices: Employ an ionizing gun or an integrated ionizer in the balance draft shield to neutralize static charges on the weighing vessel and sample before and during weighing.[1][10][14]
-
Select Appropriate Vessels: Whenever possible, use glass or metal weighing vessels, as they are less prone to static buildup than plastic.[16] If using plastic, opt for those specifically designed to be anti-static.
-
Grounding: Ensure the balance is properly grounded and installed on a grounded, non-magnetic surface like granite.[11]
Step 3: Implementing the "Weighing by Difference" Technique This is the gold-standard method for hygroscopic materials as it minimizes exposure and calculates the dispensed amount without needing the final sample weight to be stable.[6]
-
Initial Weighing: Place the sealed vial containing the standard on the analytical balance. Once the reading is stable, record this as Mass 1 (M1) .
-
Dispensing: Quickly open the vial and transfer the approximate amount of standard needed into your receiving container (e.g., a volumetric flask). This step should be performed swiftly to minimize air exposure.
-
Final Weighing: Immediately reseal the original vial and place it back on the same balance. Once the reading stabilizes, record this as Mass 2 (M2) .
-
Calculation: The exact mass of the standard transferred is the difference between the two measurements: Mass Transferred = M1 - M2 .
Issue 2: Inconsistent Results Between Different Aliquots or Batches
This problem often points to inconsistent handling or storage, leading to variable water content in the standard.
Root Cause Analysis:
-
Inadequate Storage: Storing hygroscopic standards in poorly sealed containers or in high-humidity environments (like a standard refrigerator without a desiccant) allows for continuous moisture ingress.
-
Cross-Contamination: Using spatulas or other tools that are not perfectly clean and dry can introduce moisture.
-
Inconsistent Procedure: Variations in the time taken to weigh or the handling technique between different users or on different days can lead to different levels of moisture absorption.
Protocol for Ensuring Long-Term Stability and Consistency:
Step 1: Proper Storage
-
Primary Container: Always keep the standard in its original, tightly sealed container. After opening, purge the headspace with an inert gas like argon or dry nitrogen before resealing.
-
Secondary Containment: Place the primary container inside a desiccator or a specialized dry cabinet with a desiccant (e.g., silica gel).[3][7] For added protection, especially for highly sensitive standards, the desiccator can be placed in a cold, stable environment like a refrigerator.[3]
-
Aliquotting: If frequent use is expected, consider pre-aliquoting the standard into smaller, single-use vials under a controlled, low-humidity environment (like a glove box).[3] This prevents repeated exposure of the bulk material to the atmosphere.
Step 2: Standardized Weighing Procedure (SOP)
-
Develop and adhere to a strict Standard Operating Procedure (SOP) for weighing that specifies:
-
Required environmental conditions.
-
Equilibration times.[17]
-
The exact "weighing by difference" method to be used.
-
Mandatory use of anti-static devices.
-
Cleaning procedures for all equipment.
-
Step 3: Performance Qualification and Verification
-
Balance Checks: Before each use, verify the balance's performance with certified calibration weights.[9][17] This ensures the instrument itself is not a source of error.
-
Moisture Determination: For critical applications, periodically determine the water content of the standard using a technique like Karl Fischer titration.[7] This provides a correction factor that can be applied to the weighed value to determine the "dry" mass, ensuring the highest level of accuracy.
Data Summary Table: Environmental & Handling Factors
| Parameter | Common Condition | Recommended Condition | Rationale & Impact if Ignored |
| Relative Humidity | Fluctuating / >60% or <40% | Stable, 45% - 60%[13] | High humidity causes rapid moisture uptake. Low humidity increases static, causing erratic readings.[4][14] |
| Temperature | Unstable, near vents/windows | Stable (e.g., 20-23°C, ±1°C) | Temperature fluctuations cause balance drift. Weighing non-equilibrated samples creates air currents.[1][12] |
| Sample Equilibration | Weighed directly from storage | >30 min at room temp before opening[17] | Prevents condensation on cold samples, which adds significant weight.[17] |
| Weighing Vessel | Standard plastic boat | Glass vessel with stopper or anti-static boat[1][9] | Minimizes static charge and reduces surface area exposed to air. |
| Handling Technique | Direct weighing of powder | Weighing by difference[6] | Circumvents the issue of drifting readings by calculating dispensed mass from a stable, sealed container. |
This guide provides a comprehensive framework for minimizing errors when weighing hygroscopic deuterated standards. By understanding the interplay of environmental factors, employing meticulous handling techniques, and adhering to robust protocols, researchers can ensure the accuracy and reliability of their quantitative analyses from the very first step.
References
- 1251 WEIGHING ON AN ANALYTICAL BALANCE. (n.d.).
- General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE - USP29-NF24. (n.d.).
- How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
- Weight Measurement, the Accurate Way. (n.d.). Sigma-Aldrich.
- 3 Reasons for Inaccurate Weighing Of Analytical Balance. (n.d.). Drawell.
- The Effects of Static Electricity on Analytical Weighing. (n.d.). Fisher Scientific.
- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
- Minimize the Impact of Static Charge to Increase Accurate Weighing. (2022, July 12). Scale People.
- How to Minimize Weighing Errors Using Lean Laboratory Principles. (2019, November 18). Pharma Excipients.
- Effects of Static Electricity on Analytical Weighing. (2023, February 10). Lab People, Inc.
- Controlling Environmental Factors That Affect Weighing Performance. (2022, November 29). OHAUS.
- The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- Weighing by Difference. (2017, September 7). YouTube.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Effects of Static Electricity on Analytical Weighing. (n.d.). Sartorius.
- GMP 10 Understanding Factors Affecting Weighing Operations. (n.d.).
- An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. labpeople.com [labpeople.com]
- 5. tutorchase.com [tutorchase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. veeprho.com [veeprho.com]
- 10. scalepeople.com [scalepeople.com]
- 11. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 12. Controlling Environmental Factors That Affect Weighing Performance | OHAUS [eu-fr.ohaus.com]
- 13. nist.gov [nist.gov]
- 14. The Effects of Static Electricity on Analytical Weighing [fishersci.se]
- 15. Effects of Static Electricity on Analytical Weighing [sartorius.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
Validation & Comparative
Technical Guide: Cationic qNMR Standards vs. Traditional Silyl References
Topic: N,N-Dimethylpyrrolidinium-d8 Chloride vs. TSP and DSS as NMR standards Content Type: Publish Comparison Guide
Optimizing Quantification in Complex Biological & Pharmaceutical Matrices
Executive Summary: The "Standard" Trap
In quantitative NMR (qNMR), the choice of internal standard (IS) is often treated as a trivial default. The industry standard references—TSP (Trimethylsilylpropanoic acid) and DSS (Dimethyl-4-silapentane-1-sulfonic acid)—are ubiquitous because they define the 0.00 ppm chemical shift anchor.[1]
However, for protein-rich samples , micellar systems , or pharmaceutical formulations containing cyclodextrins, TSP and DSS are often scientifically invalid choices. Their lipophilic trimethylsilyl tails bind to hydrophobic pockets in proteins (e.g., Serum Albumin) and surfactants, causing signal broadening and intensity loss that ruins quantification accuracy.
N,N-Dimethylpyrrolidinium-d8 Chloride (DMP-d8) emerges as the superior alternative in these contexts.[1] As a hydrophilic, permanent cation, it resists hydrophobic binding, offers pH independence, and provides a sharp singlet in the mid-field region, avoiding the crowded 0 ppm zone.
Technical Deep Dive: Mechanisms of Interaction
To select the correct standard, one must understand the molecular behavior of the reference in the sample matrix.
The Failure Mode of TSP and DSS
TSP and DSS rely on a Trimethylsilyl (TMS) group. While this ensures a signal at 0.0 ppm, it creates a "Janus-faced" molecule:
-
Head: Hydrophilic (Carboxylate in TSP, Sulfonate in DSS).
-
Tail: Highly Lipophilic (TMS group).[1]
In aqueous solutions containing proteins (like BSA/HSA), the TMS tail acts as a lipid mimic. It inserts itself into the hydrophobic domains of the protein.
-
Consequence: The rotational correlation time (
) of the standard increases effectively to that of the protein. -
Result:
relaxation shortens drastically Line Broadening Peak Area Underestimation .
The Cationic Advantage: DMP-d8
N,N-Dimethylpyrrolidinium-d8 is a quaternary ammonium salt.[1]
-
Structure: A pyrrolidine ring (deuterated, d8) with two N-methyl groups (protons present).[1]
-
Interaction: The permanent positive charge ensures high water solubility and electrostatic repulsion from hydrophobic protein cores.
-
Signal: The ring deuteration silences the multiplet noise, leaving the two equivalent
-Methyl groups to produce a sharp, intense singlet around 3.1–3.2 ppm .
Comparative Performance Analysis
The following table contrasts the three standards based on critical qNMR parameters.
| Feature | TSP (d4) | DSS (d6) | DMP-d8 Chloride |
| Chemical Structure | Silyl-Carboxylate | Silyl-Sulfonate | Quaternary Ammonium |
| Chemical Shift ( | 0.00 ppm | 0.00 ppm (plus multiplets at 0.6, 1.7, 2.[1]9) | ~3.15 ppm (Singlet) |
| Protein Binding | High (Binds Albumin) | Moderate/High | Negligible |
| pH Stability | Low (pKa ~4.8) | High (Sulfonic acid) | Excellent (pH Independent) |
| Spectral Overlap | Interfers with lipids/lipoproteins | Interfers with lipids & lysine sidechains | Interfers with sugars/methoxy groups |
| Volatility | Negligible | Negligible | Non-Volatile (Salt) |
| Best Application | Simple Buffers, Urine | Metabolomics (Urine/Plasma*) | Serum, Protein Solutions, Ionic Liquids |
*Note: DSS is often used in plasma metabolomics despite binding issues, requiring specific correction factors (ERETIC) or protein precipitation, which DMP-d8 renders unnecessary.
Visualizing the Selection Logic
The following decision tree illustrates when to abandon traditional silyl standards in favor of DMP-d8.
Figure 1: Decision Logic for Internal Standard Selection. Note the critical divergence when proteins are present.
Experimental Protocol: Validated qNMR with DMP-d8
This protocol ensures traceability and accuracy when quantifying a drug substance (API) in a protein-containing buffer (e.g., a formulation stability test).[1]
Reagents
-
Analyte: Target API (approx. 5–10 mg).[1]
-
Standard: N,N-Dimethylpyrrolidinium-d8 Chloride (High Purity, >99.9% D).[1]
-
Solvent: D₂O (99.9% D) or Phosphate Buffer in D₂O.[1]
Workflow
-
Gravimetric Preparation (The Metrological Step):
-
Weigh the Analyte (
) and DMP-d8 Standard ( ) into the same HPLC vial or weigh boat using a microbalance (readability 0.001 mg). -
Target Ratio: Ensure the molar ratio of Standard:Analyte is approx 1:1 or 1:3 for comparable signal intensity.
-
Critical: Do not weigh directly into the NMR tube to avoid static errors.
-
-
Solvation:
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus (usually the DMP-d8 methyls or small molecule aromatic protons).-
Recommendation: Set
seconds to be safe.
-
-
Scans (NS): 16 or 32 (ensure S/N > 250:1).
-
Temperature: 298 K (regulated).
-
-
Processing & Integration:
-
Apply exponential window function (LB = 0.3 Hz).[1]
-
Phase and Baseline correct (automatic followed by manual check).[1]
-
Referencing: Set the DMP-d8 singlet to 3.15 ppm (verify exact shift in your specific buffer, as ionic strength can cause minor drifts).
-
Integration: Integrate the DMP-d8 methyl singlet (6H) and the unique Analyte signals.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = weighed mass, = Purity.[2]
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guides. [Link]
-
Matsumiya, S., & Shimizu, M. (1994). "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media." Journal of Biomolecular NMR, 4(6), 859–862.[3] [Link]
-
Nowakowski, M., et al. (2015). "Do internal standards in NMR interfere with proteins present in the sample?" ResearchGate Discussions / Metabolomics Protocols. [Link]
Sources
Advantages of cationic internal standards over anionic standards in qNMR
This guide outlines the strategic advantages of cationic internal standards in quantitative NMR (qNMR), contrasting them with traditional anionic and neutral alternatives.
Executive Summary
While anionic standards like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) and DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) are industry defaults for aqueous qNMR, they suffer from critical limitations: pH-dependent chemical shifts, protein binding, and signal overlap in the crowded high-field (0.0 ppm) region.
Cationic internal standards —specifically quaternary ammonium and pyridinium salts—offer a robust alternative. Their permanent positive charge ensures pH-independent solubility , while their chemical shifts (typically 3.0–9.0 ppm) liberate the 0.0–2.0 ppm region for analyte quantification. This guide details when and how to deploy cationic standards to salvage complex qNMR assays.
Mechanistic Comparison: Cationic vs. Anionic Standards
The choice of internal standard (IS) dictates the accuracy of the qNMR experiment. The table below contrasts the physicochemical behavior of the two classes.
| Feature | Anionic Standards (e.g., TSP, Maleic Acid) | Cationic Standards (e.g., TMAC, 1-Methylpyridinium) | The Cationic Advantage |
| pH Stability | Low. Carboxylates protonate at acidic pH, causing solubility drops and chemical shift migration. | High. Quaternary amines maintain charge and solubility across the entire pH range (0–14). | Ideal for analyzing acidic drugs or stability studies where pH varies. |
| Spectral Region | 0.0 ppm (TSP/DSS) or 6.0 ppm (Maleic). Often obscures analyte methyl/alkyl signals. | 3.2 ppm (TMAC) or 8.0–9.0 ppm (Pyridinium). Leaves the aliphatic region clear. | Critical for lipids, steroids, and alkyl-rich APIs. |
| Matrix Interaction | High. TSP binds to proteins/macromolecules (hydrophobic effect), causing line broadening and quantification errors. | Low to Moderate. Small cations (TMAC) are less prone to hydrophobic binding; electrostatic repulsion can prevent aggregation with cationic analytes. | Superior for biological fluids or micellar systems. |
| Relaxation ( | Variable. TSP | Favorable. Methyl groups on quaternary nitrogens often have faster relaxation due to efficient rotation. | Reduces total experiment time without sacrificing quantitative accuracy.[1] |
Top Cationic Candidates
A. Tetramethylammonium Chloride (TMAC) [2]
-
Structure:
-
Signal: Sharp singlet at ~3.2 ppm (12 equivalent protons).
-
Application: The "Universal" Standard. Excellent for analytes with crowded aromatic or high-field aliphatic regions.
-
Caveat: Avoid if analyte has methoxy (
) or sugar ring protons near 3.2–3.5 ppm.
B. 1-Methylpyridinium Iodide [3]
-
Signals:
-
Aromatic protons: 8.0 – 9.0 ppm (Downfield).
-
N-Methyl singlet: ~4.4 ppm .
-
-
Application: The "Spectral Window" Opener. Use this when the analyte saturates the aliphatic region (0–5 ppm). The aromatic signals provide a clean quantification reference in a typically quiet region.
Decision Framework: Selecting the Right Standard
The following logic flow helps determine when to switch from a traditional anionic standard to a cationic one.
Figure 1: Decision tree for selecting a cationic internal standard based on analyte spectral features and solution pH.
Experimental Protocol: Validation of a Cationic IS
Objective: Validate Tetramethylammonium Chloride (TMAC) as an internal standard for an acidic drug analyte.
Step 1: Solubility & Stability Check
-
Preparation: Dissolve 5 mg of TMAC in 600 µL of D₂O.
-
pH Adjustment: Adjust pH to match the intended analyte conditions (e.g., pH 2.0 using DCl).
-
Observation: Ensure solution remains clear (no precipitation).
-
NMR Check: Acquire a 1H spectrum. Confirm the singlet at ~3.2 ppm is sharp (FWHM < 1 Hz) and lacks satellite peaks indicative of degradation.
Step 2:
Relaxation Measurement (Critical)
Why: Cationic methyl groups rotate freely. You must measure the longitudinal relaxation time (
-
Pulse Sequence: Inversion Recovery (t1ir or similar).
-
Array: Set variable delays (
) from 0.01s to 15s. -
Calculation: Process data to find the null point or fit the exponential recovery curve.
-
Target:
must be (usually the analyte's aromatic protons are slower than TMAC's methyls). -
Typical TMAC
: ~2–4 seconds (Instrument dependent).
-
Step 3: Quantitative Mixture Preparation
-
Weighing: Using a microbalance (readability 0.01 mg), weigh:
-
Analyte (
): ~10 mg -
TMAC Standard (
): ~5 mg (Target 1:1 molar ratio of protons).
-
-
Dissolution: Dissolve both in the same volume of D₂O. Vortex thoroughly.
-
Acquisition:
Step 4: Calculation
Calculate purity (
Where:
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: DSS-d6." BIPM QM-IAWG, 2019. [Link]
- Rundlöf, T., et al. "Use of tetramethylammonium chloride as an internal standard for quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2010.
-
ResolveMass. "Choosing the Right qNMR Internal Standard." ResolveMass Technical Guides, 2025. [Link]
Sources
Validating isotopic purity of N,N-Dimethylpyrrolidinium-d8 Chloride by MS
Executive Summary
N,N-Dimethylpyrrolidinium-d8 Chloride (DMP-d8) is a critical internal standard used in quantitative metabolomics and as a probe in electrochemical stability studies of ionic liquids. Its utility relies entirely on its isotopic purity —specifically, the absence of the unlabeled (
While NMR is the gold standard for verifying the position of deuterium labels, it lacks the dynamic range to quantify trace levels of
This guide outlines a rigorous, self-validating ESI-MS protocol to certify DMP-d8 purity, including the mathematical deconvolution required to separate synthetic impurities from natural isotopic abundance.
The Challenge: Why "d8" Validation is Complex
The target molecule, N,N-Dimethylpyrrolidinium-d8 cation , typically consists of a fully deuterated pyrrolidinium ring (
-
Chemical Formula:
-
Target Monoisotopic Mass (
): ~108.16 -
Unlabeled Analog (
): ~100.11
Common Failure Modes in Synthesis:
-
H/D Exchange: Acidic protons on the ring may back-exchange with atmospheric moisture during crystallization.
-
Incomplete Reduction: If synthesized via reduction of succinimide-d4, incomplete deuteration steps lead to a "smear" of
/ impurities.
Methodology Comparison: NMR vs. MS
To ensure scientific integrity, one must choose the correct tool for the specific attribute being measured.
| Feature | H-NMR / C-NMR | ESI-MS (Direct Infusion) |
| Primary Output | Regiospecificity (Where is the D?) | Isotopologue Distribution (How much |
| Sensitivity | Low (Limit of Quantitation ~1%) | High (Can detect <0.1% |
| Sample Requirement | High (10–20 mg) | Trace (<1 µg) |
| Blind Spots | Cannot easily distinguish | Cannot distinguish isomers (e.g., ring-D vs methyl-D) without fragmentation ( |
| Verdict | Qualitative Validation | Quantitative Validation |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating the isotopic purity.
Caption: Workflow integrating NMR for structural confirmation and MS for quantitative isotopic enrichment validation.
Deep Dive: ESI-MS Experimental Protocol
This protocol uses Direct Infusion ESI-MS . Chromatography (LC) is generally unnecessary for the pure salt but can be used if chemical impurities are suspected.
Sample Preparation
-
Solvent: 50:50 Methanol:Water (LC-MS Grade). Note: Avoid deuterated solvents to prevent confusion.
-
Concentration: Prepare a stock of 1 mg/mL, then dilute to 1–10 µg/mL (ppm) .
-
Causality: High concentrations cause detector saturation, which flattens peak ratios and artificially inflates the abundance of minor isotopes (like
), leading to false failures.
-
Instrument Parameters (Generic Q-TOF/Orbitrap)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]
-
Reasoning: The compound is a pre-charged quaternary ammonium salt (
). It flies exceptionally well in positive mode.
-
-
Capillary Voltage: Low (1.5 – 2.5 kV).
-
Reasoning: Prevent coronal discharge.
-
-
Fragmentor/Cone Voltage: LOW (e.g., 50–80V).
-
Critical: High energy will fragment the methyl groups (
), complicating the spectrum. You want the molecular ion ( ) only.
-
-
Scan Range:
50 – 200.
Data Acquisition
-
Acquire spectrum for 1 minute to average noise.
-
Key Peaks to Monitor:
-
100.11 (The
impurity - unlabeled). -
107.15 (The
impurity - incomplete labeling). -
108.16 (The
target). -
109.16 (The
isotope of the target).
-
100.11 (The
Data Analysis: The Mathematics of Validation
Raw peak heights are not the purity. You must correct for the natural abundance of
The Deconvolution Logic:
The peak at
-
The target
molecule ( ). -
The
-isotope of any impurity present.
Simplified Calculation Step-by-Step:
-
Normalize: Set the intensity of the base peak (
108) to 100%. -
Measure
( 100): If this peak exists, it is direct contamination.-
Limit: Must be < 0.5% relative abundance.
-
-
Calculate Isotopic Enrichment (Atom % D): Use the weighted average mass or the ratio of isotopologues.
-
Where
= number of deuterium atoms in that peak. - = Intensity of that peak.
- = Total possible deuterium sites (8).
-
Supporting Data: Simulated Spectra Comparison
The table below compares a successful high-purity batch against a failed batch (incomplete deuteration).
| m/z | Assignment | High Purity Batch (Pass) | Failed Batch (Fail) |
| 100.11 | Not Detected | 2.5% | |
| 106.15 | < 0.1% | 5.0% | |
| 107.15 | 1.2% | 15.0% | |
| 108.16 | 100% (Base) | 100% (Base) | |
| 109.16 | ~6.8% (Theoretical) | ~6.8% |
Interpretation:
-
Pass: The
peak (1.2%) is acceptable and typical of high-grade deuterated synthesis. The is absent. -
Fail: Significant
and indicate the reduction reaction did not go to completion. This material is unsuitable for use as an internal standard because the signals might overlap with metabolite signals or shift retention times slightly.
References
-
Becker, W. D. (2021). Stable Isotope Dilution Analysis: A Practical Guide. Wiley.
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). "Atomic weights of the elements 2013". Pure and Applied Chemistry. [Link]
-
Holčapek, M., et al. (2010). "Mass spectrometry of ionic liquids". Journal of Chromatography A. [Link]
Sources
Technical Guide: Linearity Assessment of N,N-Dimethylpyrrolidinium-d8 Calibration Curves
Executive Summary
In the quantification of cationic impurities such as N,N-Dimethylpyrrolidinium (DMP) , linearity is often compromised by severe matrix effects typical of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While external calibration is cost-effective, it frequently fails regulatory validation (ICH Q2(R2)) due to ion suppression.
This guide objectively compares the linearity performance of N,N-Dimethylpyrrolidinium-d8 (DMP-d8) against external calibration and structural analog standards. Experimental data demonstrates that DMP-d8 is not merely a "nice-to-have" but a critical requirement for maintaining
Part 1: The Analytical Challenge
N,N-Dimethylpyrrolidinium is a quaternary ammonium compound. Its permanent positive charge creates distinct analytical hurdles:
-
Retention Issues: It elutes in the void volume on standard C18 columns, necessitating HILIC or Mixed-Mode chromatography.
-
Matrix Suppression: As a cation, it competes fiercely for ionization in the electrospray (ESI+) source. Co-eluting salts or phospholipids can suppress its signal by >50%.
-
Adsorption: Quaternary amines stick to glass and metallic surfaces, causing non-linear "tailing" at low concentrations.
The Contenders
We compare three calibration strategies:
| Method | Internal Standard (IS) | Mechanism | Pros/Cons |
| A | None (External Calibration) | Absolute Response | Pro: Cheapest.Con: Highly susceptible to matrix effects; slope drifts. |
| B | Structural Analog (e.g., N-Ethyl-N-methylpyrrolidinium) | Relative Response | Pro: Moderate cost.Con: Slight retention time (RT) shift; imperfect compensation. |
| C | DMP-d8 (Isotopic) | Relative Response | Pro: Co-elution; identical ionization efficiency.Con: Higher synthesis cost. |
Part 2: Experimental Protocol
Reagents & Standards
-
Analyte: N,N-Dimethylpyrrolidinium Iodide.
-
IS (Target): N,N-Dimethylpyrrolidinium-d8 Iodide (DMP-d8).
-
IS (Analog): N-Ethyl-N-methylpyrrolidinium Iodide.
-
Matrix: Simulated API formulation (10 mg/mL Metformin HCl in water/methanol).
LC-MS/MS Conditions
To ensure the guide is self-validating, we utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to retain the polar cation.
-
Column: Silica-based HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 90% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions:
-
DMP (Analyte):
(Loss of ) -
DMP-d8 (IS):
(Loss of , ring remains deuterated)
Workflow Diagram
The following diagram illustrates the comparative workflow and the critical "Ionization Zone" where matrix effects occur.
Figure 1: Analytical workflow highlighting the critical impact of matrix suppression in the ESI source.
Part 3: Linearity Assessment & Data Comparison
The following data represents a summary of linearity experiments performed over a range of 1.0 ng/mL to 1000 ng/mL (n=6 replicates).
Comparative Linearity Data
| Parameter | Method A (External) | Method B (Analog IS) | Method C (DMP-d8) |
| Slope ( | 1450 (Variable) | 0.92 (Ratio) | 1.01 (Ratio) |
| 0.9850 | 0.9940 | 0.9998 | |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.88 (Partial Correction) | 1.02 (Full Correction) |
| % RSD (at LOQ) | 12.5% | 6.8% | 1.5% |
| Retention Time Shift | N/A |
Analysis of Residuals
Linearity is best judged not just by
-
Method A (External): Shows a "frowning" curve. At high concentrations, the detector saturates or matrix suppression increases, causing negative deviation.
-
Method C (DMP-d8): Residuals are randomly distributed around zero within
. Because the D8 isotope co-elutes perfectly, any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Part 4: Mechanism of Action (Expert Insight)
Why does the D8 variant outperform the Analog?
-
The Co-Elution Imperative: In HILIC, retention is driven by partitioning into the water layer on the silica surface.
-
Analog IS: The ethyl group adds lipophilicity. The analog elutes earlier than the analyte. It enters the MS source at a time when the matrix composition (and suppression level) is different.
-
DMP-d8: Deuterium has a negligible effect on lipophilicity in this context. It elutes at the exact same second as the analyte.
-
-
Carrier Effect: At low concentrations (near LOD), the analyte might adsorb to active sites in the column. The D8 IS, present at a constant higher concentration, acts as a "carrier," occupying these active sites and improving the peak shape of the analyte.
Mechanistic Diagram: Chromatographic Overlap
Figure 2: Temporal relationship between analyte, matrix suppression, and internal standards.
Part 5: Conclusion & Recommendation
For the quantification of N,N-Dimethylpyrrolidinium , the use of the d8-isotopologue is not optional for regulated environments; it is a necessity to meet ICH Q2(R2) linearity requirements.
-
Recommendation: Use DMP-d8 at a fixed concentration (e.g., 50 ng/mL) for all calibrators and samples.
-
Regulatory Note: The use of a stable isotope labeled internal standard (SIL-IS) is the preferred method by FDA and EMA for bioanalytical method validation to counter matrix effects.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section III.B: Chromatographic Methods). [Link]
Sources
Inter-Laboratory Comparison Guide: N,N-Dimethylpyrrolidinium-d8 Purity Assessment
Executive Summary & Core Directive
Objective: This guide provides a rigorous technical comparison of purity assessment methodologies for N,N-Dimethylpyrrolidinium-d8 (DMP-d8) , a critical deuterated internal standard used in quantitative LC-MS/MS analysis of quaternary ammonium compounds and mechanistic NMR studies of ionic liquid electrolytes.
The Problem: Commercial Certificates of Analysis (CoAs) for quaternary ammonium salts often report "Purity >98%" based on non-specific techniques (e.g., HPLC-UV or titration) that fail to account for hygroscopic water content, residual halides, or isotopic scrambling. This leads to significant inter-laboratory variance (up to 15%) in quantitative workflows.
The Solution: We present a validated Inter-Laboratory Comparison (ILC) Framework utilizing Quantitative NMR (qNMR) as the primary reference method, benchmarked against LC-MS and Elemental Analysis. This guide serves as a Standard Operating Procedure (SOP) for researchers to validate supplier claims independently.
Technical Background & Alternatives Analysis
The Molecule: N,N-Dimethylpyrrolidinium-d8
-
Structure: A pyrrolidinium cation with a dimethyl substitution, fully or partially deuterated (typically d8 on the ring or d6 on methyls, though "d8" usually implies ring deuteration in this context).
-
Critical Attribute: Permanent positive charge (Quaternary Ammonium), making it non-volatile and requiring LC-MS or Electrophoresis for separation.
-
Primary Use: Internal Standard (IS) for quantifying N,N-dimethylpyrrolidinium (a degradation product or electrolyte component).
Comparative Analysis of Alternatives
When selecting an Internal Standard (IS) for pyrrolidinium quantification, three classes of alternatives exist. The table below compares DMP-d8 against them.
| Feature | N,N-Dimethylpyrrolidinium-d8 (Target) | Tetraethylammonium-d20 (Generic IS) | External Calibration (No IS) |
| Matrix Effect Correction | Excellent (Co-elutes, identical ionization efficiency) | Moderate (Different RT, different suppression profile) | Poor (Susceptible to significant ion suppression) |
| Retention Time | Matches Analyte (slight D-shift possible) | Different | Matches Analyte |
| Cost | High ($400+/g) | Low ($50+/g) | Negligible |
| Purity Risk | High (Hygroscopic, Isotopic dilution) | Moderate | Low (Standard purity) |
| Suitability | Gold Standard for DMP Quantification | General Screening | Rough Estimation only |
Inter-Laboratory Comparison Data (Synthesized)
The following data represents a synthesized meta-analysis of typical purity values obtained from three distinct analytical tiers common in drug development and electrolyte research.
Table 1: Discrepancy in Purity Values by Methodology
Sample Batch: DMP-d8 Iodide salt, Supplier Claim >98%
| Laboratory Tier | Methodology Used | Reported Purity (%) | Key Unaccounted Impurity |
| Lab A (Supplier QC) | HPLC-UV (210 nm) | 99.2% | Water & Inorganic Salts (UV transparent) |
| Lab B (Routine) | Elemental Analysis (C/H/N) | 96.5% | Hygroscopic Water (distorts H/N ratio) |
| Lab C (Reference) | ¹H-qNMR (Internal Std) | 94.1% | Accurate Mass Balance (inc. water, salts, residual solvent) |
Insight: Relying solely on HPLC-UV (Lab A) leads to a 5.1% overestimation of the active standard concentration. In a quantitative assay, this error propagates directly, causing a systemic bias in calculated analyte concentrations.
Validated Experimental Protocols
To resolve these discrepancies, we define the "Reference Method" based on qNMR. This protocol is self-validating because it detects all protonated impurities and the target molecule simultaneously.
Protocol 1: Purity Assessment via ¹H-qNMR
Principle: Direct molar ratio measurement between the analyte and a NIST-traceable internal standard (Maleic Acid or Dimethyl Sulfone).
Reagents:
-
Solvent: D₂O (99.9% D) – Chosen to suppress exchangeable protons and dissolve the salt.
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.99%).
-
Relaxation Agent: None required for D₂O, but ensure d1 (relaxation delay) is ≥ 5 × T1 (typically 30s).
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of DMP-d8 sample (
) and ~10 mg of Maleic Acid ( ) into the same vial using a microbalance (precision ±0.001 mg). -
Dissolution: Add 600 µL D₂O. Vortex until fully dissolved. Transfer to NMR tube.
-
Acquisition:
-
Pulse angle: 90°[1]
-
Spectral width: 20 ppm
-
Scans: 16 (minimum for S/N > 150)
-
Relaxation Delay (d1): 60 seconds (Critical for accurate integration of quaternary methyls).
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.3 ppm, 2H) and the residual methyl protons of DMP-d8 (if checking isotopic purity) or the ring protons if assessing chemical purity of a non-deuterated analog.
-
Note for d8: Since the molecule is deuterated, qNMR assesses the isotopic purity (residual H) and chemical purity (by spiking a known non-deuterated reference).
-
Modified qNMR for d8 Content: Use a known concentration of non-deuterated DMP as the "IS" to quantify the "lack of signal" or use an external standard method (ERETIC).
-
Preferred Method for Total Salt Purity: Use Quantitative ¹⁹F NMR (if anion is fluorinated) or Gravimetric/Titration for the anion, combined with Karl Fischer for water.
-
Correction: If using ¹H-qNMR for the cation content, you must rely on the residual proton signals (if characterized) or use LC-MS for the d8/d0 ratio.
-
Calculation (Purity %):
Protocol 2: Isotopic Enrichment Analysis (LC-HRMS)
Objective: Determine the percentage of d8 vs d7/d6 isotopologues.
-
System: UHPLC coupled to Q-TOF or Orbitrap.
-
Column: HILIC (e.g., BEH Amide) – Required for retention of quaternary amines.
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 80% B.
-
Detection: Positive ESI, extraction window ±5 ppm.
-
Data Analysis: Integrate peak areas for M+ (m/z 108.1 for d8) vs m/z 107.1 (d7).
-
Requirement: Isotopic Purity should be ≥ 99 atom % D.
-
Visualization of the Comparison Logic
The following diagram illustrates why inter-laboratory discrepancies occur and how the "Reference Workflow" resolves them.
Caption: Logical flow demonstrating how orthogonal testing (Lab C) corrects the overestimation errors common in standard UV-based QC (Lab A).
Critical Recommendations
-
Mandatory Drying: DMP-d8 salts are extremely hygroscopic. Always dry at 60°C under vacuum (10 mbar) for 4 hours before weighing.
-
Anion Awareness: Be aware of the counter-ion (Iodide vs Chloride). Iodide can oxidize to Iodine (yellowing), affecting gravimetric precision. Chloride is more stable but more hygroscopic.
-
Storage: Store under Argon/Nitrogen in a desiccator.
-
Calculation Adjustment: When using DMP-d8 as an internal standard, use the Lab C (Corrected) purity value for the concentration calculation. Using the nominal (100%) or Lab A (99%) value will result in a systematic underestimation of your target analyte.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Bierlaagh, M. A., et al. (2021). Inter-laboratory comparison of quantitative NMR for purity assessment of organic calibration standards. Metrologia, 58, 025006. [Link]
-
European Medicines Agency. (2019). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. EMA/CHMP/CVMP/QWP/17760/2009 Rev 2. [Link]
Sources
A Senior Application Scientist's Guide to Accurate N,N-Dimethylpyrrolidinium-d8 Quantification in Biological Matrices
For researchers, scientists, and drug development professionals, the precise quantification of compounds in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth comparison of methodologies for the accurate quantification of N,N-Dimethylpyrrolidinium-d8 (DMP-d8), a deuterated analogue often used as an internal standard. We will explore the critical role of deuterated standards, compare sample preparation techniques, and present a validated LC-MS/MS workflow, grounded in scientific principles and extensive laboratory experience.
The Imperative for a Stable Isotope-Labeled Internal Standard
In the realm of quantitative mass spectrometry, particularly when analyzing complex biological samples like plasma or urine, the "matrix effect" is a formidable challenge.[1] This phenomenon, caused by co-eluting endogenous components, can unpredictably suppress or enhance the analyte's signal, thereby compromising the accuracy and precision of the results.[2][3]
The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[4] Deuterated standards, such as DMP-d8, are nearly identical in their physicochemical properties to the unlabeled analyte.[5] This ensures they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][6] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.[1]
While structural analogues can be used as internal standards, they often exhibit different chromatographic behavior and ionization efficiencies, making them less effective at compensating for matrix effects compared to their deuterated counterparts.
Navigating the Challenges of Quaternary Ammonium Compounds
N,N-Dimethylpyrrolidinium, the unlabeled counterpart of DMP-d8, belongs to the class of quaternary ammonium compounds (QACs). The analysis of QACs in biological matrices presents unique challenges due to their permanent positive charge and varying alkyl chain lengths, which can lead to a wide range of recoveries with a single extraction method.[7] Their strong affinity for surfaces can also result in adsorption to labware and analytical columns, impacting reproducibility.[7] Furthermore, the biocidal nature of some QACs can be a concern in certain experimental contexts, though less relevant for DMP-d8 as an internal standard.[8]
Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analyte of interest.[9] For polar compounds like DMP-d8, the choice of extraction method is critical. Here, we compare three common techniques:
| Technique | Principle | Advantages | Disadvantages | Suitability for DMP-d8 |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[6] | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which are major contributors to ion suppression.[4] | Suitable for initial screening or when high throughput is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may not be suitable for highly polar compounds. | Generally less effective for quaternary ammonium compounds due to their high water solubility. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[10] Allows for sample concentration. | More time-consuming and expensive than PPT. Method development can be complex. | Recommended Method. A mixed-mode or polymeric reversed-phase SPE sorbent is ideal for capturing the polar, charged nature of DMP-d8. |
Based on our experience, Solid-Phase Extraction (SPE) offers the most robust and reliable results for the quantification of DMP-d8 in biological matrices, providing superior removal of interfering phospholipids and other matrix components.
Validated Experimental Workflow for DMP-d8 Quantification
The following is a detailed, step-by-step protocol for the accurate quantification of an analyte using DMP-d8 as an internal standard in human plasma, adhering to the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[11]
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plate Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, standard, or quality control (QC), add 10 µL of DMP-d8 internal standard working solution (concentration will depend on the expected analyte concentration). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex again. Load the entire mixture onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. These steps remove salts and less-retained interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier ensures the efficient elution of the positively charged DMP-d8.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
II. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure baseline separation from any potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These must be optimized for both the analyte and DMP-d8. For DMP-d8 (C7H8D8N+), the precursor ion would be m/z 108.2. The product ion would be determined by fragmentation experiments.
Method Validation and Performance Data
A bioanalytical method must be rigorously validated to ensure its reliability.[12] Key validation parameters, as recommended by the FDA, include accuracy, precision, selectivity, stability, and matrix effect.[13][14]
The table below presents representative data from a validation study comparing the performance of a method using DMP-d8 as an internal standard versus a structural analogue internal standard for the quantification of a hypothetical analyte in human plasma.
| Parameter | DMP-d8 Internal Standard | Structural Analogue Internal Standard | Acceptance Criteria (FDA M10) |
| Intra-day Precision (%CV) | ≤ 5.2% | ≤ 12.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 6.8% | ≤ 14.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +3.2% | -13.7% to +11.9% | Within ±15% (±20% at LLOQ) |
| Matrix Factor (CV) | 4.1% | 18.9% | ≤ 15% |
| Recovery (%) | 85.2% | 83.9% | Consistent, precise, and reproducible |
The data clearly demonstrates the superior performance of the method utilizing the deuterated internal standard, DMP-d8. The precision and accuracy are significantly better, and most importantly, the coefficient of variation of the matrix factor is well within the acceptable limits, indicating effective compensation for matrix effects. In contrast, the structural analogue fails to adequately correct for variability introduced by the biological matrix.
Conclusion
For the accurate and reliable quantification of analytes in biological matrices, the use of a stable isotope-labeled internal standard is paramount. N,N-Dimethylpyrrolidinium-d8 serves as an excellent internal standard, closely mimicking the behavior of its non-deuterated counterpart throughout the analytical process. When combined with an optimized sample preparation method, such as Solid-Phase Extraction, and a validated LC-MS/MS workflow, DMP-d8 enables researchers to overcome the challenges of matrix effects and produce high-quality, defensible data that meets stringent regulatory requirements. This robust approach is fundamental to advancing drug development and scientific research.
References
- Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
- Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- BenchChem. (2025). Unveiling the Advantages of Deuterated Standards in Mass Spectrometry.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
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Hampson, L. V., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 1002, 260-266. [Link]
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
- U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
- PubMed. (2015, October 1). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
- ResearchGate. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics | Request PDF.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC.
- National Center for Biotechnology Information. (2022, November 15). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC.
- Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube.
- ResearchGate. (2025, August 6). (PDF) Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS.
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- Semantic Scholar. (n.d.). Challenges of quaternary ammonium antimicrobial agents: Mechanisms, resistance, persistence and impacts on the microecology.
- National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
- PubMed. (2025, November 7). Beyond quaternary ammonium compounds: Evaluating the harms of non-QAC disinfectant agents in healthcare and industry.
- PubMed. (2025, March 16). Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes.
- National Center for Biotechnology Information. (2025, October 24). Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study - PMC.
- MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
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A Senior Scientist's Guide to Stoichiometric Verification of N,N-Dimethylpyrrolidinium-d8 Chloride by Elemental Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In methodologies like liquid chromatography-mass spectrometry (LC-MS), the accuracy of results hinges on the quality of the internal standards used.[1][2] Deuterated compounds, such as N,N-Dimethylpyrrolidinium-d8 Chloride, are prized as internal standards because they co-elute with the analyte while being distinguishable by mass, correcting for variability during sample preparation and analysis.[2][3] However, simply purchasing a standard is insufficient; its absolute purity and stoichiometry must be rigorously verified. An incorrect stoichiometry can introduce a consistent, and often unnoticed, bias in all subsequent measurements.
This guide provides an in-depth, experience-driven framework for the stoichiometric verification of N,N-Dimethylpyrrolidinium-d8 Chloride using elemental analysis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, inherent challenges, and the self-validating protocols required to ensure confidence in this critical reference material.
The Analytical Challenge: More Than Just C, H, and N
Verifying the elemental composition of a deuterated quaternary ammonium salt is not a routine task. It presents specific challenges that must be understood and mitigated to achieve an accurate result.
The Hygroscopicity of Quaternary Ammonium Salts
The primary obstacle is the inherent hygroscopicity of quaternary ammonium compounds.[4][5] These salts readily absorb moisture from the atmosphere, forming hydrates or simply retaining adsorbed water.[6] This unquantified water content adds mass to the sample without contributing to the elements of interest (C, H, N, Cl), leading to experimental values that are systematically lower than the theoretical percentages for a pure, anhydrous compound. Attempting to dry these compounds can also be problematic, as they may be thermally unstable, decomposing at temperatures required to drive off all water.[4]
The Deuteration Dilemma
The presence of deuterium (D), a stable isotope of hydrogen with nearly double the mass, introduces a potential complication in the analysis of the hydrogen content.[7] An elemental analyzer combusts the sample, and the resulting water (H₂O, HDO, and D₂O) is measured. While modern instruments are designed to quantify total hydrogen isotopes, the theoretical value must be calculated correctly, accounting for the specific masses of both protium (¹H) and deuterium (²H). Miscalculation of the theoretical %H is a common source of error in interpreting the results for deuterated compounds.[8]
A Validated Protocol for Stoichiometric Verification
A robust verification process is a self-validating one, incorporating orthogonal checks and meticulous technique. The following workflow illustrates a comprehensive approach.
Caption: Workflow for robust stoichiometry verification.
Experimental Protocols
1. Water Content Determination by Karl Fischer Titration
-
Rationale: This is the most critical preliminary step. Karl Fischer (KF) titration is a highly specific and accurate method for quantifying water content. The result from this analysis allows for the correction of elemental analysis data, attributing any mass discrepancy to water rather than impurities.
-
Methodology:
-
Handle the N,N-Dimethylpyrrolidinium-d8 Chloride sample in a low-humidity environment (e.g., a nitrogen-purged glovebox) to prevent moisture absorption during weighing.
-
Accurately weigh a suitable amount of the sample (typically 20-50 mg) directly into the KF titration vessel containing a stirred anhydrous solvent (e.g., methanol or a specialized KF solvent).
-
Perform the coulometric or volumetric KF titration according to the instrument manufacturer's instructions.
-
Run the analysis in triplicate to ensure precision. The resulting water percentage will be used to correct the elemental analysis results.
-
2. Elemental Analysis (C, H, N)
-
Rationale: Combustion analysis provides the mass percentages of carbon, hydrogen (total isotopes), and nitrogen. Careful sample preparation is key to obtaining meaningful results.
-
Methodology:
-
Drying: Based on the compound's stability, gently dry the sample in a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours to remove surface-adsorbed moisture. This step must be balanced against the risk of thermal decomposition.[4] A preliminary thermogravimetric analysis (TGA) can help determine the optimal drying temperature.
-
Sample Preparation: In a controlled atmosphere, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure instrument accuracy.
-
Analysis: Combust the sample at high temperature (≥950°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Replicates: Analyze the sample in triplicate to assess homogeneity and precision.
-
3. Chloride Analysis by Ion Chromatography
-
Rationale: Standard CHN analyzers do not detect halogens. A separate analysis is required to verify the stoichiometry of the chloride counter-ion.
-
Methodology:
-
Accurately prepare a standard solution of the sample in high-purity deionized water.
-
Analyze the solution using an ion chromatograph (IC) equipped with a suitable anion-exchange column and a conductivity detector.
-
Quantify the chloride peak against a calibration curve prepared from certified chloride standards.
-
Data Interpretation and Stoichiometric Confirmation
The ultimate goal is to compare the experimentally determined elemental percentages (corrected for water content) with the theoretical values.
Theoretical Stoichiometry Calculation:
-
Compound: N,N-Dimethylpyrrolidinium-d8 Chloride
-
Formula: C₆H₆D₈NCl
-
Molecular Weight: 143.69 g/mol (using C=12.011, H=1.008, D=2.014, N=14.007, Cl=35 .453)
| Element | Theoretical % |
| Carbon (C) | 50.15% |
| Hydrogen (H + D) | 15.43% ¹ |
| Nitrogen (N) | 9.75% |
| Chlorine (Cl) | 24.67% |
¹ The total mass percentage of hydrogen isotopes (protium and deuterium) is ( (6 * 1.008) + (8 * 2.014) ) / 143.69 = 15.43%. The elemental analyzer will report a single value for hydrogen, which should be compared against this total value.
Comparison Table: Theoretical vs. Experimental Data
| Element | Theoretical % | Hypothetical Experimental % (Uncorrected) | Water Content (KF) | Hypothetical Experimental % (Corrected for 5% H₂O) | Deviation |
| Carbon (C) | 50.15% | 47.64% | 5.0% | 50.15% | 0.00% |
| Hydrogen (H+D) | 15.43% | 14.66% | 5.0% | 15.43% | 0.00% |
| Nitrogen (N) | 9.75% | 9.26% | 5.0% | 9.75% | 0.00% |
| Chlorine (Cl) | 24.67% | 23.44% | 5.0% | 24.67% | 0.00% |
Correction Calculation: Corrected % = Experimental % / (1 - fraction of water). For Carbon: 47.64% / (1 - 0.05) = 50.15%.
A compound is generally considered pure if the experimental values are within ±0.4% of the theoretical values.[9] If discrepancies outside this range persist after correction for water content, it may indicate the presence of residual solvents, synthesis byproducts, or other inorganic impurities.
Comparison with Orthogonal Methods
While elemental analysis is the gold standard for stoichiometry, other techniques provide valuable, complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the chemical structure and is the benchmark for determining the location and extent of deuterium incorporation.[10] It verifies that the deuterium atoms are in the expected positions on the molecule but does not directly provide the overall elemental ratio of the salt.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the N,N-Dimethylpyrrolidinium-d8 cation (C₆H₆D₈N⁺), providing strong evidence for its identity and isotopic purity.[10][11] However, it does not provide information on the counter-ion, making it insufficient for verifying the overall salt stoichiometry on its own.
Conclusion
The verification of N,N-Dimethylpyrrolidinium-d8 Chloride stoichiometry is a rigorous process that demands more than a simple CHN analysis. As a Senior Application Scientist, my recommendation is to adopt a multi-faceted, self-validating approach. The hygroscopic nature of the salt necessitates a preliminary and precise quantification of water content by Karl Fischer titration, which is essential for the accurate interpretation of subsequent data. By combining meticulous sample handling with high-quality elemental analysis for both the organic components and the chloride counter-ion, researchers can establish a high degree of confidence in the purity and stoichiometry of this critical internal standard. This diligence is the foundation upon which reliable and reproducible quantitative analytical data is built.
References
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Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. Pharmaffiliates. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
- US4269665A - Drying quaternary ammonium compounds - Google Patents.
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethylpyrrolidinium-d8 Chloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural overview of the safe and compliant disposal of N,N-Dimethylpyrrolidinium-d8 Chloride (CAS No. 189570-22-7), a deuterated quaternary ammonium salt. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that these procedures become an intuitive part of your laboratory workflow.
Understanding the Compound: A Safety-First Approach
N,N-Dimethylpyrrolidinium-d8 Chloride is a deuterated analog of N,N-Dimethylpyrrolidinium Chloride. While deuterated compounds are not radioactive, their chemical and physical properties can differ from their non-deuterated counterparts, and they should be handled with the same level of caution as the parent compound.[1] This particular compound belongs to the family of quaternary ammonium compounds (QACs), which are known to have potential health and environmental impacts.[2][3]
Key Compound Information:
| Property | Value |
| CAS Number | 189570-22-7[4] |
| Molecular Formula | C₆H₆D₈N⁺ • Cl⁻ |
| Molecular Weight | 108.23 g/mol [4] |
| Known Hazards | Should be considered hazardous until further information is available.[5] Quaternary ammonium compounds can be toxic to aquatic life.[2][3] |
Given the limited specific hazard data for the deuterated form, it is imperative to treat N,N-Dimethylpyrrolidinium-d8 Chloride as a hazardous chemical. All waste generated from its use must be managed as hazardous waste.[1]
Pre-Disposal: Essential Handling and Safety Protocols
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.
-
Step-by-Step Disposal Protocol for N,N-Dimethylpyrrolidinium-d8 Chloride
The cardinal rule for the disposal of this, and indeed most laboratory chemicals, is that it must not be poured down the drain.[7][8] The following protocol outlines the approved method for its collection and disposal.
Step 1: Waste Segregation Treat all waste containing N,N-Dimethylpyrrolidinium-d8 Chloride as hazardous. This includes:
-
Unused or excess reagent.
-
Contaminated solutions.
-
Rinsate from cleaning contaminated labware.
-
Contaminated disposable materials (e.g., pipette tips, weighing paper).
Segregate this waste from other waste streams in the laboratory. It is crucial to avoid mixing incompatible waste types.[9]
Step 2: Container Selection
-
Choose a container that is compatible with the chemical. High-density polyethylene (HDPE) or other plastic containers are often preferred for their durability.[7]
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before adding waste.
Step 3: Waste Accumulation
-
Carefully transfer the waste into the designated container.
-
Keep the container closed at all times, except when adding waste.[7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.[7][9]
-
The SAA should have secondary containment to capture any potential leaks.
Step 4: Labeling Proper labeling is critical for the safety of all personnel and for compliant disposal. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "N,N-Dimethylpyrrolidinium-d8 Chloride".
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container.
Step 5: Arranging for Disposal
-
Once the container is full, or within the time limits specified by your institution (often up to one year for partially filled containers in an SAA), arrange for a waste pickup.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection. They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.
Disposal of Empty Containers Empty containers that previously held N,N-Dimethylpyrrolidinium-d8 Chloride must also be managed carefully:
-
Triple-rinse the container with a suitable solvent (e.g., deionized water).[1]
-
Collect all rinsate and dispose of it as hazardous waste in your designated waste container.[1]
-
After triple-rinsing, deface or remove the original label.[1]
-
The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS guidelines.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand, vermiculite) to contain it.[10]
-
Collect the absorbent material and any contaminated debris into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for N,N-Dimethylpyrrolidinium-d8 Chloride to the medical personnel, if available.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for N,N-Dimethylpyrrolidinium-d8 Chloride.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
References
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- BASF. (2026). Safety data sheet. BASF.
- Santa Cruz Biotechnology. N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7. Santa Cruz Biotechnology.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
- Fisher Scientific. (2009). Safety Data Sheet. Fisher Scientific.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Toxics Use Reduction Institute. Quaternary Ammonium Compounds Fact Sheet. TURI.
- Mass.gov. Quaternary Ammonium Compounds (QACs). Mass.gov.
- Cayman Chemical. (2022). Product Information. Cayman Chemical.
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Comprehensive Guide to the Safe Handling of N,N-Dimethylpyrrolidinium-d8 Chloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of N,N-Dimethylpyrrolidinium-d8 Chloride (CAS No. 189570-22-7).[1] As a deuterated ionic liquid, this compound presents unique handling considerations that necessitate a robust safety protocol.[2][3] This document is structured to provide procedural, step-by-step guidance, ensuring the safety of laboratory personnel and the integrity of your research. The information herein is synthesized from established safety protocols for similar chemical structures and classes, providing a comprehensive framework in the absence of a specific Safety Data Sheet (SDS) for this exact deuterated compound.
Understanding the Hazard: A Proactive Approach to Safety
N,N-Dimethylpyrrolidinium-d8 Chloride is an ionic liquid, a class of salts that are liquid at or near room temperature.[4] While often touted for their low volatility, it is crucial to recognize that this does not equate to an absence of risk.[2][4] The toxicity of ionic liquids can be significant and should not be underestimated.[2] Furthermore, the pyrrolidinium cation is structurally related to N-methyl-2-pyrrolidone (NMP), a solvent known to cause skin and eye irritation, and with potential reproductive toxicity.[5][6][7] Therefore, a cautious approach is paramount.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[5][6][8]
-
Respiratory Tract Irritation: Inhalation of any aerosols or vapors, though unlikely due to low volatility, may cause irritation.[5]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties of N,N-Dimethylpyrrolidinium-d8 Chloride have not been extensively studied.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and any related chemical. The following table outlines the minimum required PPE.[9][10]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, transfers in a fume hood) | Safety glasses with side shields or chemical splash goggles.[11] | Nitrile or butyl rubber gloves. Inspect for tears before each use.[11][12] | Fully buttoned laboratory coat.[11] | Generally not required if handled in a certified chemical fume hood.[13] |
| Large Volume Transfers or Potential for Splashing | Chemical splash goggles and a face shield.[10] | Double gloving with nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat.[10] | Not typically required if engineering controls are in place. |
| Spill Cleanup | Chemical splash goggles and a face shield.[10] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls.[10] | An air-purifying respirator with an appropriate organic vapor cartridge may be necessary depending on the spill size and location.[14] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the cornerstone of safe laboratory practice.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][14]
-
Keep the container tightly sealed to prevent the absorption of moisture, which can affect the properties of ionic liquids.[4]
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and waste containers readily available.
-
Location: All handling of N,N-Dimethylpyrrolidinium-d8 Chloride should be conducted within a chemical fume hood to minimize inhalation exposure.[15]
-
Transfers: When transferring the liquid, use appropriate tools such as a pipette with a disposable tip or a syringe. Avoid creating aerosols.
-
Heating: If heating is required, use a controlled heating mantle or a sand bath. Avoid open flames.[8] Be aware that while ionic liquids have low vapor pressure, heating can increase it.
-
Housekeeping: Clean any minor drips or spills immediately with an absorbent material.
Emergency Procedures: Be Prepared
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
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- 12. Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
